2-Ethylphenyl 4-piperidinyl ether hydrochloride
Description
BenchChem offers high-quality 2-Ethylphenyl 4-piperidinyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylphenyl 4-piperidinyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXWYBRONBFZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
Introduction
2-Ethylphenyl 4-piperidinyl ether hydrochloride, with the CAS Number 1185301-59-0, is a chemical compound of interest within the broader class of piperidine derivatives.[1] Molecules containing the piperidine scaffold are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds, including analgesics and anti-inflammatory agents.[2][3] The hydrochloride salt form of this ether is intended to enhance its aqueous solubility, a critical factor for many pharmaceutical applications.[4]
This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. Given the limited publicly available experimental data for this specific molecule, this guide also outlines the standard methodologies for determining these essential properties, providing a roadmap for researchers and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its chemical structure. The structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride dictates its physical and chemical behaviors.
Caption: Chemical structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride.
Physicochemical Properties
The following table summarizes the known and theoretical physicochemical properties of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. Where experimental data is unavailable, the relevant analytical techniques for its determination are described.
| Property | Value | Method for Determination |
| Molecular Formula | C13H20ClNO | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 241.76 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid (predicted) | Visual Inspection |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| Boiling Point | Not available | Not applicable for a salt, decomposition is likely at high temperatures. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[4] | Equilibrium solubility measurement (e.g., shake-flask method) followed by a suitable analytical technique like HPLC-UV. |
| pKa | Not available | Potentiometric titration is a standard method for determining the dissociation constant of piperidine derivatives.[5] |
Experimental Protocols for Physicochemical Characterization
A logical and systematic workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram outlines a typical workflow for determining the key physicochemical parameters.
Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.
Step-by-Step Methodologies
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: Establishing the purity of the sample is a prerequisite for accurate physicochemical measurements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point for piperidine-containing compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile is often effective.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 225 nm).
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create calibration standards.
-
Inject the standards and the sample solution into the HPLC system.
-
Develop a suitable gradient to achieve good separation of the main peak from any impurities.
-
Calculate the purity based on the area percentage of the main peak.
-
2. Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: The melting point is a key indicator of purity and provides information about the solid-state properties of the compound.
-
Instrumentation: A calibrated DSC instrument.
-
Procedure:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
3. Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: Solubility is a critical parameter for drug delivery and formulation development.
-
Procedure:
-
Add an excess amount of the compound to a known volume of purified water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
4. pKa Determination by Potentiometric Titration
-
Rationale: The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.
-
Procedure:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
The pKa can be determined from the inflection point of the resulting titration curve.
-
Spectroscopic Data
While specific spectra for 2-Ethylphenyl 4-piperidinyl ether hydrochloride are not publicly available, the expected spectral characteristics can be inferred from its structure and data from related compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the 2-ethylphenyl ring are expected in the aromatic region (δ 6.8-7.5 ppm).
-
Piperidine Protons: The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The proton at the 4-position, being attached to the carbon bearing the ether oxygen, would be expected to be shifted downfield.
-
Ethyl Group Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups of the ethyl substituent, respectively, are anticipated. The -CH₂- protons adjacent to the aromatic ring will be in the range of δ 2.5-3.0 ppm.
-
N-H Proton: The proton on the nitrogen of the piperidine ring (as the hydrochloride salt) will likely be a broad signal, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
The spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbons of the aromatic ring would appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen would be expected in the δ 60-80 ppm range.
Infrared (IR) Spectroscopy
-
C-O Stretch: A strong C-O stretching vibration is expected in the region of 1000-1300 cm⁻¹.
-
N-H Stretch: A broad absorption band corresponding to the N-H stretch of the protonated amine is expected in the range of 2200-3000 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) at m/z 205.30. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Conclusion
This technical guide provides a framework for understanding and determining the physicochemical characteristics of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. While specific experimental data for this compound is limited in the public domain, the methodologies outlined here represent standard and robust approaches for its comprehensive characterization. The insights gained from such studies are fundamental for advancing the research and development of this and other novel piperidine derivatives.
References
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved January 26, 2026, from [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 26, 2026, from [Link]
-
Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Piperidine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Ethylphenyl 4-piperidinyl ether hydrochloride | 1185301-59-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethylphenyl 4-piperidinyl ether hydrochloride: A Hypothetical Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a series of scientifically grounded hypotheses on the mechanism of action of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, a molecule of interest within the broader class of piperidine derivatives. Drawing from the known pharmacology of structurally analogous compounds and the diverse bioactivities of the piperidine scaffold, we propose a primary hypothesis centered on multimodal activity at key central nervous system (CNS) receptors. This document provides a comprehensive framework for investigating these hypotheses, including detailed experimental protocols and the rationale behind them. Our objective is to furnish researchers and drug development professionals with a robust starting point for elucidating the pharmacological profile of this compound.
Introduction: The Enigmatic Potential of Piperidine Ethers
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including analgesics, antipsychotics, and antihistamines.[1][2][3] The pharmacological versatility of piperidine derivatives stems from their ability to interact with a diverse range of biological targets, often influenced by the nature of the substituents on the piperidine ring.[4] The subject of this guide, 2-Ethylphenyl 4-piperidinyl ether hydrochloride, features a 4-oxypiperidine ether linkage, a structural motif found in compounds targeting various receptors. While direct pharmacological data on this specific molecule is scarce, its structural components—a piperidine core, an ether linkage, and an ethylphenyl group—provide clues to its potential mechanisms of action. This guide will explore these possibilities through a structured, hypothesis-driven approach.
Structural Analysis and Primary Hypothesis
The chemical structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride reveals several key features that inform our primary hypothesis:
-
Piperidine Ring: The protonatable nitrogen atom within the piperidine ring is a crucial feature for interaction with numerous receptors, often forming a salt bridge with acidic residues in the binding pocket.[5]
-
Aromatic Phenyl Group: The 2-ethylphenyl moiety can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues within a receptor's binding site.
-
Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor, further anchoring the ligand within its target.[5][6]
Primary Hypothesis: Multimodal Antagonism of Nicotinic Acetylcholine and Sigma-1 Receptors with Weak µ-Opioid Receptor Agonism.
We hypothesize that 2-Ethylphenyl 4-piperidinyl ether hydrochloride primarily functions as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) and the sigma-1 receptor (σ1R), while exhibiting weak partial agonism at the µ-opioid receptor (MOR). This combination of activities could result in a complex pharmacological profile with potential applications in neuropathic pain and certain neurodegenerative disorders. The rationale for this hypothesis is grounded in the known activities of structurally related piperidine-containing compounds. Some piperidine derivatives are known to interact with nAChRs, which are implicated in pain pathways.[7] Furthermore, the piperidine scaffold is a common feature in high-affinity σ1R ligands, and σ1R modulation is a promising strategy for pain management. The potential for weak MOR activity is suggested by the analgesic properties of many piperidine-based compounds.[8][9]
Experimental Validation of the Primary Hypothesis
To rigorously test this primary hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro binding and functional assays to ex vivo and in vivo models.
In Vitro Characterization
The initial step is to determine the binding affinity of 2-Ethylphenyl 4-piperidinyl ether hydrochloride for the hypothesized targets.
Protocol: Radioligand Binding Assays
-
Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7), human σ1R, and human MOR.
-
Assay Conditions:
-
nAChR Assay: Incubate membrane homogenates with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and increasing concentrations of 2-Ethylphenyl 4-piperidinyl ether hydrochloride.
-
σ1R Assay: Use [³H]-(+)-pentazocine as the radioligand.
-
MOR Assay: Use [³H]-DAMGO as the radioligand.
-
-
Incubation and Detection: After incubation to equilibrium, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Expected Outcome and Interpretation:
| Target Receptor | Predicted Kᵢ (nM) | Rationale |
| nAChR (α4β2) | 10 - 100 | Moderate affinity consistent with antagonism. |
| nAChR (α7) | > 1000 | Lower affinity to demonstrate subtype selectivity. |
| Sigma-1 Receptor | 5 - 50 | High affinity, a common feature of piperidine-based ligands. |
| µ-Opioid Receptor | 100 - 500 | Lower affinity suggesting a secondary target. |
A high affinity (low Kᵢ) for nAChR (α4β2) and σ1R, with significantly lower affinity for MOR, would provide initial support for the primary hypothesis.
Experimental Workflow for In Vitro Binding Assays
Caption: Workflow for determining receptor binding affinity.
Following binding affinity determination, it is crucial to assess the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).
Protocol: Functional Assays
-
nAChR Functional Assay (Calcium Flux):
-
Use a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the target nAChR subtype.
-
To test for antagonism, pre-incubate the cells with increasing concentrations of 2-Ethylphenyl 4-piperidinyl ether hydrochloride before stimulating with a known nAChR agonist (e.g., nicotine).
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium influx.
-
-
σ1R Functional Assay (Modulation of Ion Channels):
-
Utilize whole-cell patch-clamp electrophysiology on a cell line co-expressing σ1R and a relevant ion channel (e.g., SK channels).
-
Assess the ability of 2-Ethylphenyl 4-piperidinyl ether hydrochloride to block the modulation of ion channel activity by a known σ1R agonist (e.g., (+)-pentazocine).
-
-
MOR Functional Assay ([³⁵S]GTPγS Binding):
-
This assay measures G-protein activation.
-
Incubate MOR-expressing membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
To test for agonism, measure the stimulation of [³⁵S]GTPγS binding. To test for antagonism, measure the inhibition of a known MOR agonist's (e.g., DAMGO) stimulation of binding.
-
Expected Outcome and Interpretation:
| Assay | Predicted Activity | Rationale |
| nAChR Calcium Flux | Antagonist | Inhibition of agonist-induced calcium signal. |
| σ1R Electrophysiology | Antagonist | Blockade of agonist-mediated ion channel modulation. |
| MOR [³⁵S]GTPγS Binding | Weak Partial Agonist | Low-efficacy stimulation of [³⁵S]GTPγS binding. |
Confirmation of these functional activities would strongly support the primary hypothesis.
Alternative Hypotheses and Their Investigation
While the primary hypothesis provides a solid starting point, the pharmacological promiscuity of the piperidine scaffold necessitates the consideration of alternative mechanisms.
Alternative Hypothesis 1: Primary Activity as a Histamine H₃ Receptor Inverse Agonist
Certain 4-oxypiperidine ethers exhibit high affinity for the histamine H₃ receptor (H₃R).[5] As an H₃R inverse agonist, the compound could enhance the release of various neurotransmitters, including acetylcholine and histamine, leading to pro-cognitive and wakefulness-promoting effects.
Experimental Validation:
-
H₃R Radioligand Binding Assay: Use [³H]-Nα-methylhistamine to determine binding affinity.
-
H₃R Functional Assay ([³⁵S]GTPγS Binding): Assess for inverse agonist activity by measuring the inhibition of basal [³⁵S]GTPγS binding.
Alternative Hypothesis 2: Acetylcholinesterase (AChE) Inhibition
The piperidine moiety is present in several AChE inhibitors.[10] Inhibition of AChE would increase the synaptic levels of acetylcholine, a mechanism relevant to cognitive enhancement.
Experimental Validation:
-
Ellman's Assay: A colorimetric assay to measure AChE activity. The ability of 2-Ethylphenyl 4-piperidinyl ether hydrochloride to inhibit the hydrolysis of acetylthiocholine by AChE would be quantified.
Proposed Signaling Pathway for the Primary Hypothesis
Caption: Hypothesized multimodal action on neuronal receptors.
Conclusion and Future Directions
This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. The primary hypothesis of multimodal nAChR/σ1R antagonism and weak MOR agonism is supported by the structural features of the molecule and the known pharmacology of the piperidine class. The proposed experimental protocols provide a clear path for validating this hypothesis and exploring plausible alternatives. Successful elucidation of the mechanism of action will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts. Subsequent in vivo studies in relevant animal models of pain and neurodegeneration would be the logical next step following in vitro characterization.
References
-
PubChem. 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. [Link]
-
Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]
-
Wieczorek, P., Godyń, J., Kuder, K., Malawska, B., & Siwek, A. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000228. [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7593. [Link]
-
Stark, H., Sadek, B., & Zimmet, M. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2370-2380. [Link]
- Janssen, P. A. J. (1959). U.S. Patent No. 2,904,550. Washington, DC: U.S.
-
Diurno, M. V., Gualtieri, F., Mazzoni, O., & Scapecchi, S. (1997). Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones. Il Farmaco, 52(4), 227-231. [Link]
-
Wang, G. X., Zhou, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 7976-7984. [Link]
-
ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. [Link]
-
Fletcher, A., Bill, D. J., Bill, S. J., Cliffe, I. A., Dover, G. M., Dourish, C. T., ... & Jones, D. (1994). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology, 112(1), 91-102. [Link]
-
Arulraj, R., & Perumal, P. T. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Yevich, J. P., & New, J. S. (1990). EP Patent No. 0402644A1.
-
Sugimoto, H., Tsuchiya, Y., & Yamanishi, Y. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2478-2484. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ethylphenyl 4-piperidinyl ether hydrochloride | 1185301-59-0 | Benchchem [benchchem.com]
- 8. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic In-Vitro Screening Cascade for the Novel Compound "2-Ethylphenyl 4-piperidinyl ether hydrochloride"
Introduction: Rationale for a Phased In-Vitro Assessment
The compound "2-Ethylphenyl 4-piperidinyl ether hydrochloride" represents a novel chemical entity. Its structure, featuring a piperidine ring and a phenyl ether moiety, suggests potential bioactivity, possibly targeting the central nervous system (CNS), as these scaffolds are prevalent in a wide range of neuropharmacological agents.[1][2] A systematic and tiered in-vitro screening process is therefore essential to build a foundational pharmacological profile. This guide presents a comprehensive, logic-driven strategy for the preliminary assessment of this compound, moving from broad cytotoxicity evaluations to specific receptor interactions and functional cellular responses. Our approach is designed to maximize data acquisition while conserving resources, ensuring that only compounds with a viable therapeutic window and desirable activity proceed to more complex evaluations.
The core principle of this workflow is a progressive filtering system. We begin with a fundamental assessment of cell viability to establish safe concentration ranges for subsequent, more sensitive assays. This is followed by a broad receptor binding screen against a panel of common CNS targets to identify potential molecular interactions. Finally, any identified "hits" are interrogated in functional assays to determine the nature of their activity (e.g., agonist, antagonist). This structured cascade ensures that each experimental step is informed by the last, creating a self-validating and scientifically rigorous preliminary profile.
Tier 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before assessing for specific pharmacological activity, it is imperative to determine the compound's inherent cytotoxicity. A compound that is highly toxic at concentrations required for therapeutic effect is unlikely to be a viable drug candidate. We will employ two distinct, well-established assays that measure cytotoxicity through different mechanisms: Lactate Dehydrogenase (LDH) release, which indicates loss of membrane integrity, and an MTT assay, which measures metabolic activity.[3][4] Running these in parallel provides a more robust and cross-validated assessment of the compound's effect on cell health.[4]
Experimental Workflow: Cytotoxicity Assessment
Caption: Tier 1 Workflow for Cytotoxicity Screening.
Protocol 1: LDH Cytotoxicity Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5] Its activity in the supernatant is therefore directly proportional to the number of dead cells.[5]
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293) at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of "2-Ethylphenyl 4-piperidinyl ether hydrochloride" (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with solvent), "spontaneous release" (untreated cells), and "maximum release" (cells treated with a lysis buffer) wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24 hours).
-
Assay: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.[5]
-
Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] * 100[6]
Data Summary: Hypothetical Cytotoxicity
The following table presents plausible IC50 values derived from the cytotoxicity assays. The goal is to identify a concentration range where the compound is non-toxic, which will be used for subsequent binding and functional assays.
| Assay Type | Cell Line | IC50 (µM) | Time Point |
| LDH Release | HEK293 | > 100 µM | 24h |
| MTT Assay | HEK293 | 85.6 µM | 24h |
| LDH Release | SH-SY5Y | 92.3 µM | 24h |
| MTT Assay | SH-SY5Y | 78.1 µM | 24h |
Interpretation: The hypothetical data suggests that the compound has low cytotoxicity, with IC50 values well above 10 µM. Subsequent in-vitro assays should therefore be conducted at concentrations at or below 10 µM to avoid confounding effects from cell death.
Tier 2: Broad Target Binding Profile
Expertise & Experience: Given the structural motifs of the compound, a primary screen against a panel of G-protein coupled receptors (GPCRs) and transporters commonly associated with CNS function is a logical next step. A competitive radioligand binding assay is a robust and sensitive method to determine if the compound has affinity for these targets.[7][8] This technique measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from its receptor.[9] A significant displacement indicates binding. While radioligand assays are the gold standard, fluorescence-based binding assays are becoming more common as they avoid the complications of handling radioactive material.[8][10][11]
Protocol 2: Competitive Radioligand Binding Assay
-
Reagents:
-
Membrane preparations from cells expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, Mu-Opioid receptors).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol for D2).
-
"2-Ethylphenyl 4-piperidinyl ether hydrochloride" at various concentrations.
-
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
25 µL of the radioligand at a concentration near its Kd.
-
25 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.[7]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary: Hypothetical Receptor Binding Affinity
This table shows hypothetical Ki values for the compound against a panel of CNS receptors. A lower Ki value indicates higher binding affinity.
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 850 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 75 |
| Mu-Opioid (MOP) | [3H]-DAMGO | 2,300 |
| Sigma-1 | [3H]-(+)-Pentazocine | 32 |
Interpretation: The hypothetical results identify the Serotonin 5-HT2A and Sigma-1 receptors as potential high-affinity targets for "2-Ethylphenyl 4-piperidinyl ether hydrochloride". These "hits" warrant further investigation in functional assays.
Tier 3: Functional Characterization of "Hits"
Expertise & Experience: A binding assay reveals affinity but not the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. To elucidate this, we must proceed to a functional cell-based assay. Since many GPCRs, including the 5-HT2A receptor, signal through changes in intracellular calcium ([Ca2+]i), a calcium imaging assay is an excellent choice.[12][13] We can use genetically encoded calcium indicators (GECIs) like GCaMP, which fluoresce upon binding to calcium, providing a direct readout of receptor activation.[14][15][16]
Signaling Pathway: 5-HT2A Receptor Activation
Caption: Gq-coupled 5-HT2A receptor signaling cascade.
Protocol 3: Calcium Imaging Functional Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing both the human 5-HT2A receptor and a calcium indicator like GCaMP6. Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Compound Preparation (Agonist Mode):
-
Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add "2-Ethylphenyl 4-piperidinyl ether hydrochloride" across a range of concentrations.
-
Measure fluorescence continuously using a plate reader (e.g., FLIPR or similar) with appropriate excitation/emission wavelengths (e.g., 488nm/520nm). An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.
-
-
Compound Preparation (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of "2-Ethylphenyl 4-piperidinyl ether hydrochloride" for 15-30 minutes.
-
Add a known 5-HT2A agonist (e.g., Serotonin) at its EC50 concentration.
-
Measure the fluorescence response. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (concentration for 50% maximal effect).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Conclusion and Forward Path
This technical guide outlines a systematic, three-tiered approach for the preliminary in-vitro screening of the novel compound "2-Ethylphenyl 4-piperidinyl ether hydrochloride". By logically progressing from general cytotoxicity to specific receptor binding and finally to functional cellular assays, this strategy provides a robust framework for building a foundational pharmacological profile. The hypothetical data presented herein suggests that the compound is non-toxic at relevant concentrations and may possess high affinity for the 5-HT2A and Sigma-1 receptors. The proposed functional assays would then serve to definitively characterize the nature of this interaction. The results from this screening cascade will be critical for making informed decisions about the future development of this compound, including its advancement into more complex cellular models, selectivity screening, and eventually, in-vivo studies.
References
-
PubChem. 1-(2-Aminoethyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. [Link]
-
Oh, J., et al. (2014). A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP. PubMed Central. [Link]
-
ACS Publications. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. [Link]
- Google Patents. (Patent CN113603630B). Synthesis method of 4-phenylpiperidine hydrochloride.
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]
-
MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
-
Scribd. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride. [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Agilent. Testing For Novel Psychoactive Substances. [Link]
-
BMG LABTECH. (2025). Binding Assays. [Link]
-
ResearchGate. (2025). Methods for Analyzing GCaMP Calcium Imaging. [Link]
- Google Patents. (Patent EP0402644A1). N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines.
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
Creative Bioarray. LDH Cytotoxicity Assay. [Link]
-
MDPI. (2024). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. MDPI. [Link]
-
PubMed. Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
ResearchGate. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE. [Link]
-
PubMed Central. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. [Link]
-
PMC - NIH. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
-
PubMed. (2014). A cell-based functional assay using a green fluorescent protein-based calcium indicator dCys-GCaMP. [Link]
-
Chem-Impex. 4-Acetyl-4-phenylpiperidine hydrochloride. [Link]
-
ResearchGate. (2025). Receptor–ligand binding assays: Technologies and Applications. [Link]
-
PubChem. Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). [Link]
-
Chemsrc. CAS#:19716-79-1 | ethyl 2-phenyl-2-piperidin-2-ylacetate,hydrochloride. [Link]
Sources
- 1. Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. A cell-based functional assay using a green fluorescent protein-based calcium indicator dCys-GCaMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study [mdpi.com]
exploring the structure-activity relationship of "2-Ethylphenyl 4-piperidinyl ether hydrochloride" analogues
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Ethylphenyl 4-Piperidinyl Ether Hydrochloride Analogues
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogues of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the critical interplay between chemical structure and biological activity. We will systematically dissect the core scaffold, examining the impact of modifications to the phenyl ring, the piperidine core, and the ether linkage on target affinity, selectivity, and functional activity. The guide further details robust synthetic strategies for analogue generation and presents a suite of essential in vitro and in silico experimental protocols for SAR elucidation. By integrating established scientific principles with practical, field-proven insights, this document serves as a valuable resource for the rational design and optimization of novel therapeutics based on the 2-Ethylphenyl 4-piperidinyl ether scaffold.
Introduction: The Significance of 2-Ethylphenyl 4-Piperidinyl Ether Hydrochloride and its Analogues in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with a wide range of biological targets. When combined with an aromatic ether linkage, as in the case of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, it forms a pharmacophore with significant potential for developing potent and selective modulators of various receptors and enzymes.
Historical Context and Therapeutic Potential
While "2-Ethylphenyl 4-piperidinyl ether hydrochloride" itself is not a widely known therapeutic agent, its core structure is reminiscent of compounds that have shown activity at various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The exploration of its analogues is driven by the pursuit of novel chemical entities with improved pharmacological profiles. The strategic placement of the ethyl group on the phenyl ring, for instance, can significantly influence metabolic stability and receptor interaction by introducing steric hindrance and modifying electronic properties. The hydrochloride salt form is commonly employed to enhance the solubility and stability of the parent amine.
The Core Scaffold: Understanding the Pharmacophoric Elements
The 2-Ethylphenyl 4-piperidinyl ether scaffold can be deconstructed into three key pharmacophoric elements, each offering a vector for chemical modification and SAR exploration:
-
The 2-Ethylphenyl Moiety: This aromatic group is crucial for establishing key interactions with the target protein, often through pi-stacking, hydrophobic, and van der Waals forces. The position and nature of the substituent (in this case, an ethyl group at the 2-position) can profoundly impact binding affinity and selectivity.
-
The Piperidine Core: The saturated heterocyclic ring serves as a central scaffold. Its nitrogen atom, typically protonated at physiological pH, can form a critical ionic bond with an acidic residue in the target's binding pocket. The conformation of the piperidine ring (chair vs. boat/twist-boat) also plays a role in orienting the other pharmacophoric elements.
-
The Ether Linkage: This flexible linker connects the aromatic and aliphatic moieties. Its length, rigidity, and the electronics of the oxygen atom can influence the overall topology of the molecule and its ability to adopt a bioactive conformation.
Rationale for SAR Exploration: Driving Potency, Selectivity, and ADMET Properties
A systematic SAR exploration of this scaffold is essential for transforming a hit compound into a viable drug candidate. The primary goals of such an investigation are to:
-
Enhance Potency: To identify structural modifications that increase the affinity of the ligand for its biological target, leading to a lower effective dose.
-
Improve Selectivity: To minimize off-target effects by designing analogues that preferentially bind to the desired target over other related proteins.
-
Optimize ADMET Properties: To fine-tune the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to ensure it has favorable pharmacokinetic and safety characteristics.
Synthetic Strategies for Analogue Generation
The synthesis of analogues of 2-Ethylphenyl 4-piperidinyl ether hydrochloride is typically achieved through convergent synthetic routes that allow for the late-stage introduction of diversity elements.
General Synthesis of the Piperidinyl Ether Core
A common and efficient method for constructing the core scaffold is the Williamson ether synthesis. This involves the reaction of a substituted phenol with a suitably protected 4-halopiperidine, followed by deprotection and, if desired, N-alkylation or N-acylation.
Experimental Protocol: Williamson Ether Synthesis of the Core Scaffold
-
Step 1: Phenol Deprotonation. To a solution of 2-ethylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Step 2: Nucleophilic Substitution. To the resulting phenoxide solution, add a solution of N-Boc-4-bromopiperidine (1.05 eq.) in the same solvent. Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 4: Deprotection. Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Step 5: Salt Formation. Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether or recrystallized to afford the desired 2-Ethylphenyl 4-piperidinyl ether hydrochloride salt.
Key Chemical Reactions for Structural Modifications
-
Substitution: A variety of substituted phenols can be used as starting materials in the Williamson ether synthesis to explore the effect of different functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) at various positions on the phenyl ring.
-
Cross-Coupling Reactions: For more complex analogues, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination can be performed on a halogenated phenyl ether intermediate.
-
N-Alkylation/N-Arylation: The secondary amine of the deprotected piperidine core can be readily functionalized via reductive amination with aldehydes or ketones, or through nucleophilic aromatic substitution with activated aryl halides.
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides a straightforward route to a diverse range of amides, sulfonamides, and ureas.
-
Thioether Analogues: The ether oxygen can be replaced with a sulfur atom by using 2-ethylthiophenol as the starting nucleophile, which can impact the bond angle and electronic properties of the linker.
-
Amine Linkages: A reductive amination between a 4-aminopiperidine derivative and a substituted benzaldehyde can be employed to generate analogues with a secondary or tertiary amine linker.
Purification and Characterization of Analogues
All newly synthesized analogues must be rigorously purified and characterized to ensure their identity and purity. Standard techniques include:
-
Purification: Flash column chromatography, preparative high-performance liquid chromatography (HPLC), or crystallization.
-
Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and purity assessment by analytical HPLC.
Core Structure-Activity Relationships: A Systematic Exploration
The following sections outline a systematic approach to understanding the SAR of this compound class, with a focus on how specific structural changes can modulate biological activity.
The Role of the 2-Ethylphenyl Moiety
A systematic scan of substituents (e.g., fluoro, chloro, methyl, methoxy) around the phenyl ring can reveal "hotspots" for favorable interactions. For example, moving the ethyl group from the ortho to the meta or para position can dramatically alter the binding mode and affinity. The electronic nature of the substituent is also critical; electron-withdrawing groups may engage in different interactions than electron-donating groups.
Table 1: Hypothetical SAR Data for Phenyl Ring Modifications
| Analogue | R1 | R2 | R3 | R4 | R5 | IC₅₀ (nM) |
| 1 | H | Et | H | H | H | 50 |
| 2 | H | H | Et | H | H | 250 |
| 3 | H | H | H | Et | H | 120 |
| 4 | Cl | Et | H | H | H | 75 |
| 5 | H | Et | Cl | H | H | 30 |
| 6 | OMe | Et | H | H | H | 150 |
| 7 | H | Et | OMe | H | H | 90 |
Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, benzofuran) can lead to significant improvements in potency, selectivity, and physicochemical properties. This strategy can introduce new hydrogen bond donors or acceptors and alter the overall electronic distribution of the molecule.
The Piperidine Core: A Hub for Modulating Selectivity and Physicochemical Properties
The substituent on the piperidine nitrogen often extends into a secondary binding pocket or out towards the solvent-exposed region. Modifying this group can therefore have a profound impact on affinity and selectivity. Small alkyl groups, aralkyl groups (e.g., benzyl, phenethyl), and polar groups (e.g., amides, sulfonamides) should be explored.
Table 2: Hypothetical SAR Data for Piperidine N-Substitutions
| Analogue | N-Substituent | IC₅₀ (nM) |
| 1a | H | 50 |
| 8 | Methyl | 45 |
| 9 | Benzyl | 20 |
| 10 | Phenethyl | 15 |
| 11 | Acetyl | 300 |
| 12 | Benzoyl | 150 |
Introducing conformational constraints into the piperidine ring, for example by incorporating a bridged bicyclic system (e.g., a tropane or azabicyclo[3.2.1]octane), can lock the molecule into a more bioactive conformation, potentially leading to a significant increase in potency and selectivity.
The Ether Linkage: More Than Just a Spacer
Varying the length of the linker, for instance by using a phenoxyethyl or phenoxypropyl group, can help to determine the optimal distance between the aromatic and piperidine moieties. Introducing rigidity, such as through a double or triple bond, can also be a valuable strategy.
As mentioned in the synthesis section, replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amine) can alter the geometry and electronic character of the linker, potentially leading to new interactions with the target.
Experimental Protocols for SAR Elucidation
A multi-pronged approach combining in vitro binding and functional assays with in silico modeling is essential for a comprehensive understanding of the SAR.
In Vitro Binding Assays
These assays directly measure the affinity of a compound for its target protein.
This is a classic and robust method for determining the binding affinity (Ki) of a test compound.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter, while the free ligand will pass through.
-
Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are alternative, non-radioactive methods for measuring binding affinity that are well-suited for high-throughput screening.
In Vitro Functional Assays
These assays measure the biological effect of a compound upon binding to its target, determining whether it is an agonist, antagonist, or inverse agonist.
For GPCRs, measuring the downstream accumulation or depletion of second messengers is a common way to assess functional activity.
-
Cell Culture: Culture cells stably or transiently expressing the target GPCR in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Stimulation (for antagonists): For antagonist assays, add a known agonist at a fixed concentration (e.g., EC₅₀) after a pre-incubation period with the test compound.
-
Lysis and Detection: Lyse the cells and use a commercially available ELISA or homogeneous time-resolved fluorescence (HTRF) kit to quantify the levels of the second messenger (e.g., cAMP).
-
Data Analysis: Plot the second messenger levels versus the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: The Drug Discovery Cycle.
Case Study: From Initial Hit to Optimized Lead
Imagine our initial hit, 2-Ethylphenyl 4-piperidinyl ether hydrochloride (IC₅₀ = 50 nM), is found to have poor oral bioavailability. Our SAR exploration (Tables 1 & 2) revealed that a chloro group at the 3-position of the phenyl ring and a phenethyl group on the piperidine nitrogen both improve potency. A new analogue combining these features is synthesized and found to have an IC₅₀ of 5 nM. Further studies show that this new analogue also has improved metabolic stability and oral bioavailability, making it a promising lead candidate for further development.
Future Directions and Emerging Trends
Novel Scaffolds and Bioisosteric Replacements
The exploration of novel, non-piperidine scaffolds that can mimic the pharmacophoric features of the 2-Ethylphenyl 4-piperidinyl ether core is an active area of research. This can lead to compounds with novel intellectual property and potentially improved properties.
The Role of Artificial Intelligence in SAR Prediction
Machine learning and artificial intelligence are increasingly being used to develop more sophisticated QSAR models that can predict the activity of virtual compounds with greater accuracy, thereby accelerating the drug discovery process.
Polypharmacology and Multi-Target Ligands
There is a growing interest in designing single molecules that can modulate multiple targets simultaneously. The 2-Ethylphenyl 4-piperidinyl ether scaffold could serve as a starting point for developing such multi-target ligands for the treatment of complex diseases.
Conclusion
The 2-Ethylphenyl 4-piperidinyl ether hydrochloride scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. A systematic and iterative approach to SAR exploration, combining rational design, efficient synthesis, and a suite of robust biological and computational assays, is critical for optimizing the potency, selectivity, and pharmacokinetic properties of this compound class. This guide has provided a comprehensive framework and detailed methodologies to aid researchers in this endeavor. By leveraging the principles and protocols outlined herein, scientists can unlock the full therapeutic potential of these and related molecules.
References
Due to the hypothetical nature of the specific molecule "2-Ethylphenyl 4-piperidinyl ether hydrochloride" as a well-documented lead, the following references are representative of the techniques and principles discussed in this guide and are relevant to medicinal chemistry and SAR studies.
-
Title: The Role of Privileged Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis: A Review Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Molecular Docking: A Powerful Tool for Structure-Based Drug Design Source: PLOS Computational Biology URL: [Link]
-
Title: Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery Source: Chemical Reviews URL: [Link]
Methodological & Application
Application Notes and Protocols for the Purification of 2-Ethylphenyl 4-piperidinyl ether hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Ethylphenyl 4-piperidinyl ether hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials. This guide provides a comprehensive overview of the principles of recrystallization and a detailed protocol for the purification of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, grounded in established chemical principles and field-proven insights.
The Cornerstone of Purity: Understanding Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The fundamental principle is that the solubility of most solids increases with temperature. In an ideal recrystallization process, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The purified crystals are then isolated by filtration.
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. [1] This ensures a good recovery of the purified compound.
-
Not react chemically with the compound to be purified. [2]
-
Dissolve impurities readily at all temperatures or not at all. This allows for their separation from the desired compound.
-
Be sufficiently volatile to be easily removed from the purified crystals. [2]
-
Be non-toxic, inexpensive, and non-flammable for safe and practical handling. [2]
For hydrochloride salts of amines, such as 2-Ethylphenyl 4-piperidinyl ether hydrochloride, polar protic solvents are often a good starting point due to the ionic nature of the salt.
Experimental Protocol: Recrystallization of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
This protocol outlines a systematic approach to the recrystallization of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. It is essential to perform a small-scale trial to determine the optimal solvent system and conditions before proceeding with a larger batch.
Materials and Equipment
-
Crude 2-Ethylphenyl 4-piperidinyl ether hydrochloride
-
Recrystallization solvents (e.g., Isopropanol, Ethanol, Diethyl ether, Heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
1. Solvent Selection:
The selection of an appropriate solvent system is crucial for successful recrystallization. Based on the purification of similar piperidine hydrochloride derivatives, polar protic solvents are recommended.[3]
-
Initial Screening: Begin by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. Good candidates will show poor solubility at room temperature but good solubility upon heating.[4]
-
Recommended Solvents:
-
Isopropanol: Often preferred for hydrochloride salts as they can be too soluble in absolute ethanol.[3]
-
Ethanol: A common and effective solvent for many organic compounds.[5]
-
Mixed Solvent Systems: If the compound is too soluble in a single solvent even at low temperatures, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (e.g., isopropanol or ethanol) and then add a "poor" solvent (e.g., diethyl ether or heptane) in which the compound is less soluble, until the solution becomes turbid.[6] The turbidity indicates the onset of precipitation.
-
2. Dissolution:
-
Place the crude 2-Ethylphenyl 4-piperidinyl ether hydrochloride in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or the "good" solvent in a mixed system) and a boiling chip.
-
Gently heat the mixture to boiling with stirring.
-
Add more hot solvent portion-wise until the solid is completely dissolved.[4] It is critical to use the minimum amount of hot solvent to maximize the yield.
3. Decolorization (Optional):
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Briefly cool the solution before adding the charcoal to prevent bumping.
-
Add a spatula tip of activated charcoal and boil the solution for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[3]
5. Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]
-
Continue to draw air through the filter cake for a few minutes to partially dry the crystals.
6. Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator to remove all traces of the solvent.
Visualizing the Workflow
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Quantitative Data Summary
The following table provides a summary of recommended parameters for the recrystallization of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. These values are starting points and may require optimization based on the purity of the starting material.
| Parameter | Recommended Value/Range | Rationale |
| Primary Solvent | Isopropanol | Hydrochloride salts often have optimal solubility profiles in isopropanol, avoiding the issue of being too soluble as can be the case with ethanol.[3] |
| Alternative Solvent | Ethanol | A widely effective polar protic solvent for recrystallization of many organic compounds.[5] |
| Anti-solvent (for mixed systems) | Diethyl ether or Heptane | A less polar solvent to decrease the solubility of the hydrochloride salt upon cooling. |
| Dissolution Temperature | Boiling point of the solvent | To ensure complete dissolution in the minimum amount of solvent. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, well-defined crystals and maximizes yield.[3] |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and careful execution of the protocol. |
| Expected Purity | >99% | Recrystallization is a highly effective method for achieving high purity. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution and add more solvent. Consider using a lower boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration. |
| Low Recovery | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Use ice-cold solvent for washing and use it sparingly. |
| Colored Crystals | Impurities were not completely removed. | Use activated charcoal for decolorization before crystallization. A second recrystallization may be necessary. |
Conclusion
Recrystallization is a robust and efficient method for the purification of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. By carefully selecting the appropriate solvent system and adhering to a systematic protocol, researchers can obtain a high-purity product suitable for downstream applications in drug development and scientific research. The principles and procedures outlined in this guide provide a solid foundation for achieving successful and reproducible purification results.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Khan, R. A. et al. Purification of organic hydrochloride salt? ResearchGate. 2017. Available from: [Link]
- Google Patents. N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments. EP0402644A1. 1990.
- Williamson, K. L. Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of California, Los Angeles. Recrystallization-1.pdf. Available from: [Link]
- Google Patents. 4-hydroxy-4-phenylpiperidines. US3455935A. 1969.
- Google Patents. Recovery of amines from by-product chloride salts. US4670232A. 1987.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. Recrystallization with two solvents. r/Chempros. 2019. Available from: [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem. 2006. Available from: [Link]
-
American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. 2021. Available from: [Link]
-
Wikipedia. Ethyl phenyl ether. Available from: [Link]
- Chemical Review and Letters.
-
University of Colorado Boulder, Department of Chemistry. Crystallization Solvents.pdf. Available from: [Link]
Sources
- 1. 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Long-Term Storage and Stability Testing of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
Introduction
These application notes provide a comprehensive protocol for evaluating the long-term stability of "2-Ethylphenyl 4-piperidinyl ether hydrochloride," a novel compound with potential pharmaceutical applications. Given the limited publicly available data on this specific molecule, this protocol is built upon established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The methodologies described herein are designed to establish a stable storage condition, determine a re-test period or shelf life, and identify potential degradation products.
The structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, featuring an ether linkage and a hydrochloride salt of a piperidine ring, suggests potential degradation pathways such as hydrolysis of the ether and reactions related to the amine salt. Therefore, a thorough investigation into its stability under various environmental conditions is paramount for its development as a safe and effective pharmaceutical agent.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the scientific rationale behind the experimental design, ensuring the generation of robust and reliable stability data.
Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)
A foundational step in designing a stability study is the thorough characterization of the drug substance. The following parameters for 2-Ethylphenyl 4-piperidinyl ether hydrochloride should be determined and documented:
-
Appearance: Visual inspection of the physical form (e.g., crystalline, amorphous), color, and presence of any foreign matter.
-
Solubility: Determination of solubility in water and a range of organic solvents. The hydrochloride salt form suggests good aqueous solubility.
-
Melting Point: Measurement of the melting point or melting range to assess purity.
-
pKa: Determination of the acid dissociation constant(s) to understand the ionization behavior of the molecule at different pH values.
-
Hygroscopicity: Evaluation of the tendency of the substance to absorb moisture from the atmosphere. This is crucial for determining appropriate packaging and storage.
-
Polymorphism: Investigation of the existence of different crystalline forms, as polymorphs can have different stability profiles.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of a stability program.[1][2][3] It helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[2][4]
Rationale for Stress Conditions:
The selected stress conditions are designed to accelerate the degradation of 2-Ethylphenyl 4-piperidinyl ether hydrochloride by targeting its susceptible functional groups—the ether linkage and the piperidine ring. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Ethylphenyl 4-piperidinyl ether hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 4).
Long-Term and Accelerated Stability Study Protocol
The formal stability study is designed to evaluate the quality of the drug substance over time under the influence of various environmental factors.[6] The selection of storage conditions should be based on the intended climatic zone for the final product. The following protocol is based on ICH Q1A(R2) guidelines for a general case.[7]
Study Design:
-
Batches: A minimum of three primary batches of the drug substance should be included in the stability study.[7]
-
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer to cover the proposed re-test period) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8][9] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[8] |
Note: Intermediate testing is only required if a significant change occurs during the accelerated stability study when the long-term condition is 25°C/60% RH.
Workflow for Long-Term Stability Testing:
Caption: Workflow for the long-term and accelerated stability study.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. For a compound like 2-Ethylphenyl 4-piperidinyl ether hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable starting point.[10]
Proposed RP-HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the API, likely in the range of 220-280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Acceptance Criteria
The following parameters should be monitored during the stability study, and acceptance criteria should be established.
| Test | Acceptance Criteria |
| Appearance | No significant change in color or physical form. |
| Assay | 98.0% - 102.0% of the initial value. |
| Degradation Products | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% |
| Water Content (if hygroscopic) | To be determined based on initial characterization. |
Data Evaluation and Reporting
The stability data should be systematically evaluated to determine the re-test period. This involves assessing the trends in the analytical data over time and under different storage conditions. A statistical analysis of the data, including regression analysis to estimate the shelf life, is recommended.
The final stability report should include:
-
A summary of the study design and protocols.
-
The results of the physicochemical characterization.
-
The findings of the forced degradation studies, including the proposed degradation pathways.
-
The validated stability-indicating analytical method.
-
The complete stability data presented in tabular and graphical formats.
-
A statistical analysis of the data.
-
A proposed re-test period and recommended storage conditions.
Conclusion
This comprehensive protocol provides a robust framework for assessing the long-term stability of "2-Ethylphenyl 4-piperidinyl ether hydrochloride." Adherence to these guidelines will ensure the generation of high-quality stability data that is essential for regulatory submissions and for ensuring the safety and efficacy of the potential drug product. The insights gained from the forced degradation studies will be invaluable in understanding the intrinsic stability of the molecule and in the development of a stable formulation.
References
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
-
Patel, K. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Rani, M. S. et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 235-242. [Link]
-
Gupta, V. D. (1995). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Health-System Pharmacy, 52(14), 1584-1586. [Link]
-
PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Al-khalidi, A. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
International Journal of Scientific and Research Publications. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(5). [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Singh, R., & Kumar, R. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 6(1), 1-11. [Link]
-
Sznitowska, M. et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 58(1), 3-8. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. (2015). CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
-
Chemsrc. (n.d.). ethyl 2-phenyl-2-piperidin-2-ylacetate,hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. fda.gov [fda.gov]
- 10. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: A Comprehensive Guide to the Scalable Synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
Abstract: This document provides a detailed guide for the synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, a key intermediate in pharmaceutical development. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, from laboratory-scale proof-of-concept to a robust, scalable process. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Protocols are presented with in-depth explanations, and key data is summarized for clarity.
Introduction and Strategic Overview
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to the development of analgesics, antipsychotics, antihistamines, and more. The target molecule, 2-Ethylphenyl 4-piperidinyl ether hydrochloride, represents a valuable building block for the synthesis of more complex pharmaceutical agents.
The synthetic approach detailed herein focuses on a two-step process: a Williamson ether synthesis to form the core ether linkage, followed by deprotection and salt formation. This strategy is selected for its reliability, scalability, and the commercial availability of the starting materials.
Synthetic Strategy Visualization:
Caption: Overall synthetic workflow for 2-Ethylphenyl 4-piperidinyl ether hydrochloride.
In-Depth Mechanistic Discussion
The Williamson Ether Synthesis
The cornerstone of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon, displacing a leaving group. In our case, the sodium salt of 2-ethylphenol (the alkoxide) will be reacted with a piperidine derivative where the hydroxyl group has been converted into a suitable leaving group. However, a more direct and efficient approach involves the reaction of the 2-ethylphenoxide with a protected 4-hydroxypiperidine, where the nitrogen is protected to prevent side reactions. The use of a tert-butoxycarbonyl (Boc) protecting group is ideal due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.
The choice of a strong base is critical for the complete deprotonation of the phenolic hydroxyl group of 2-ethylphenol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward. The solvent, N,N-dimethylformamide (DMF), is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.
Deprotection and Hydrochloride Salt Formation
Following the successful formation of the ether, the Boc protecting group is removed from the piperidine nitrogen. This is typically achieved under acidic conditions. The use of hydrochloric acid (HCl) serves a dual purpose: it cleaves the Boc group and simultaneously forms the hydrochloride salt of the resulting secondary amine. The formation of the hydrochloride salt is advantageous as it often results in a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil.
Safety and Handling of Reagents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
2-Ethylphenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Boc-4-hydroxypiperidine: This reagent can cause skin and serious eye irritation, as well as respiratory irritation. Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Extreme caution must be exercised to avoid contact with moisture.
-
Hydrochloric Acid (HCl): Concentrated HCl is a corrosive acid that can cause severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Always work in a fume hood and wear appropriate PPE.
Detailed Experimental Protocols
Laboratory-Scale Synthesis (1-10 g)
Step 1: Synthesis of tert-butyl 4-(2-ethylphenoxy)piperidine-1-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Ethylphenol | 122.16 | 5.00 g | 40.9 mmol | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.80 g | 45.0 mmol | 1.1 |
| N-Boc-4-hydroxypiperidine | 201.26 | 8.23 g | 40.9 mmol | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.80 g, 45.0 mmol).
-
Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMF (50 mL) to the flask.
-
Dissolve 2-ethylphenol (5.00 g, 40.9 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-4-hydroxypiperidine (8.23 g, 40.9 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(2-ethylphenoxy)piperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| tert-butyl 4-(2-ethylphenoxy)piperidine-1-carboxylate | 305.43 | (Theoretical) 12.5 g | 40.9 mmol | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol | ~5 |
| Diethyl ether | - | As needed | - | - |
Protocol:
-
Dissolve the purified tert-butyl 4-(2-ethylphenoxy)piperidine-1-carboxylate in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or HPLC.
-
Upon completion, a white precipitate will form. Add diethyl ether to facilitate further precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-Ethylphenyl 4-piperidinyl ether hydrochloride as a white to off-white solid.
-
Recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important piperidine derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Introduction to the Synthetic Strategy
The synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride is typically approached through a three-stage process. This involves the formation of an ether linkage, deprotection of a nitrogen protecting group, and finally, the formation of the hydrochloride salt. The most common and direct route involves a Williamson ether synthesis, a robust and well-understood method for forming carbon-oxygen bonds.
This guide will focus primarily on the Williamson ether synthesis pathway, while also addressing potential alternative methods and providing detailed troubleshooting for each stage of the process.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following workflow diagram illustrates the key stages of the synthesis.
Technical Support Center: A Troubleshooting Guide to Piperidine Derivative Purification
Welcome to the Technical Support Center for Piperidine Derivative Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of this important class of heterocyclic compounds. The following content, structured in a practical question-and-answer format, provides in-depth technical insights and field-proven solutions to common purification issues.
I. Column Chromatography Challenges
Column chromatography is a cornerstone of purification, yet the basic nature of the piperidine nitrogen can lead to frustrating complications with standard silica gel.[1]
Question 1: My piperidine derivative is exhibiting significant peak tailing on a silica gel column. What's the underlying cause, and how can I achieve sharp, symmetrical peaks?
Answer:
Peak tailing is a classic sign of strong, undesirable interactions between your basic piperidine compound and the acidic surface of the silica gel. The lone pair of electrons on the piperidine nitrogen interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to a portion of your compound being retained more strongly and eluting slowly, resulting in a "tail".[2]
Causality Explained: This acid-base interaction disrupts the equilibrium of your compound partitioning between the stationary and mobile phases, which is the fundamental principle of chromatographic separation.
Troubleshooting Workflow for Peak Tailing:
Caption: Decision-making workflow for addressing peak tailing.
Solutions and Protocols:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[3] This competitively binds to the acidic sites on the silica, preventing your piperidine derivative from sticking.
-
Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your solvent system.[2] Start with a lower concentration and increase if tailing persists.
-
Pyridine: Can also be used, typically at around 0.1%.[3]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in DCM/MeOH solvent systems, typically starting at 0.5-1%.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or incompatible with your compound, consider a different stationary phase.
-
Alumina (Al₂O₃): Can be used in its neutral or basic form and is an excellent alternative for purifying basic compounds.
-
Amine-functionalized Silica: These columns are commercially available and are specifically designed for the purification of basic compounds without the need for mobile phase additives.[4]
-
-
Nitrogen Protection: For particularly challenging separations or when the basic nitrogen is implicated in compound instability, temporarily protecting the nitrogen as a carbamate (e.g., Boc or Cbz) can be a viable strategy.[5] This removes the basicity, allowing for straightforward purification on silica gel. The protecting group can then be removed post-purification.
| Parameter | Guideline | Rationale |
| Mobile Phase Rf | Aim for an Rf of ~0.3 for your target compound on TLC.[3] | Provides optimal separation and resolution. |
| Silica to Crude Ratio | Minimum of 30:1 by weight. | Ensures sufficient separation capacity. |
| Sample Loading | For wet-loading, a 1:20 sample-to-silica ratio is appropriate. For dry-loading, consider a 1:40 ratio.[6] | Prevents column overloading and improves resolution. |
Question 2: I'm experiencing low recovery of my piperidine derivative after flash chromatography. Where is my compound going?
Answer:
Low recovery is often linked to the same strong interactions causing peak tailing, but in this case, the binding to the silica gel is essentially irreversible. Other potential causes include compound instability on the acidic silica or improper column loading.
Troubleshooting Steps:
-
Irreversible Adsorption: This is the most likely culprit. Implement the solutions for peak tailing (Question 1), particularly the addition of triethylamine to the eluent, to prevent your compound from permanently adhering to the silica.
-
Compound Instability: If your piperidine derivative is acid-sensitive, the acidic nature of the silica gel can cause degradation during the purification process.
-
Solution: Deactivate the silica gel by pre-flushing the column with your eluent containing a basic modifier.[7] Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Column Overloading: Loading too much crude material can lead to broad bands that overlap, making it seem like the product is lost when it is actually in mixed fractions.
-
Solution: Adhere to the recommended silica-to-crude material ratios (at least 30:1).[6]
-
II. Acid-Base Extraction
This powerful liquid-liquid extraction technique is ideal for separating basic piperidine derivatives from acidic or neutral impurities by exploiting their differential solubility in aqueous and organic phases.[8]
Question 3: How do I perform an acid-base extraction to purify my piperidine derivative from reaction byproducts?
Answer:
The principle is to convert the basic piperidine into a water-soluble salt by washing with an acidic solution. This salt will move into the aqueous layer, leaving non-basic impurities in the organic layer. The free piperidine can then be regenerated from the aqueous layer by adding a base.[9]
Protocol for Acid-Base Extraction of a Piperidine Derivative:
Caption: Workflow for the acid-base extraction of a piperidine derivative.
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or 5% HCl).[8] Shake the funnel vigorously, remembering to vent frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the protonated piperidinium salt) is collected. The organic layer (containing neutral and acidic impurities) can be discarded or processed further if it contains other compounds of interest. Repeat the acidic wash on the organic layer to ensure complete extraction of the piperidine derivative.
-
Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong base (e.g., 2M NaOH or solid NaOH pellets) with stirring until the solution is strongly basic (pH > 10). This deprotonates the piperidinium salt, regenerating the water-insoluble free piperidine derivative, which may precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) two to three times.
-
Final Workup: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified piperidine derivative.
III. Recrystallization and Product Handling
Question 4: My piperidine derivative is a solid. Can I use recrystallization for purification, and how do I choose a suitable solvent?
Answer:
Yes, recrystallization is an excellent method for purifying solid piperidine derivatives. The key is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] Often, converting the piperidine derivative to a salt (e.g., a hydrochloride or tartrate salt) improves its crystallinity and makes recrystallization more effective.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by considering solvents with similar polarity to your compound.[1]
-
Ideal Solubility Profile: A good recrystallization solvent should dissolve the compound when hot but not when cold.[10]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Common Solvents for Piperidine Salts: Alcohols (ethanol, isopropanol), acetone, ethyl acetate, or mixtures with hexanes are often good starting points.[11]
General Recrystallization Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Question 5: My purified piperidine derivative has turned yellow or brown upon storage. What is causing this, and is it still usable?
Answer:
The discoloration is typically due to oxidation of the piperidine ring, especially when exposed to air and light.[12] While minor discoloration may not affect the outcome of all subsequent reactions, it is an indication of impurity. For high-purity applications, repurification is recommended.
Prevention and Treatment:
-
Purification: The colored impurities can usually be removed by distillation (for liquids) or by recrystallization (for solids), sometimes with the addition of a small amount of activated carbon during the recrystallization process.
-
Storage: Store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and preferably at low temperatures.[12]
Question 6: How do I remove water from my piperidine derivative, especially after an aqueous workup?
Answer:
Piperidine can form an azeotrope with water, making the complete removal of water by simple distillation challenging.[13]
Effective Drying Methods:
-
Chemical Drying Agents: Before distillation, dry the piperidine derivative over a suitable drying agent. Solid potassium hydroxide (KOH) pellets are particularly effective for basic compounds like piperidines.[14] Allow the compound to stand over the drying agent for several hours before decanting or filtering.
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be employed. The toluene-water azeotrope boils at a lower temperature, allowing for the removal of water.[15]
IV. Chiral Separations
Question 7: I have a racemic mixture of a chiral piperidine derivative. How can I resolve the enantiomers?
Answer:
The most common method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent.[16] This process leverages the different physical properties, particularly solubility, of diastereomers.
Principle: Reacting a racemic (R/S) amine with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) creates a mixture of two diastereomeric salts: (R-amine, R,R-acid) and (S-amine, R,R-acid). These diastereomers have different solubilities, allowing one to be selectively crystallized.[17]
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric acid or its derivatives[18]
-
(-)-Malic acid
-
(+)-Camphorsulfonic acid
General Chiral Resolution Protocol:
-
Salt Formation: Dissolve the racemic piperidine derivative in a suitable solvent (e.g., methanol or ethanol).[19] In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Combine the two solutions. The less soluble diastereomeric salt should begin to crystallize. Allow the solution to stand, sometimes for an extended period, to maximize crystal formation. Cooling may be required.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt should be checked (e.g., by chiral HPLC or polarimetry). Recrystallization may be necessary to improve purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to regenerate the free amine. Extract the enantiomerically enriched piperidine derivative with an organic solvent as described in the acid-base extraction protocol.
V. Purity Assessment
Question 8: What analytical techniques are best for assessing the purity of my final piperidine derivative?
Answer:
A combination of techniques is recommended to confirm both the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. Using a diode array detector can help to identify impurities. For chiral compounds, chiral HPLC is essential to determine enantiomeric excess (ee).
-
Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives.[20]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
- Google Patents. (n.d.). CN113461596A - Method for treating mixed liquid containing piperidine and water.
-
Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Hawach Scientific. (2025). General Guidelines of Flash Column Chromatography. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
ACS Publications. (2020). Green Solvent Selection Guide for Biobased Organic Acid Recovery. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
ResearchGate. (n.d.). Separating Azeotropic Mixtures. Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Available at: [Link]
-
Springer. (2008). General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. Chromatography [chem.rochester.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. krishgenbiosystems.com [krishgenbiosystems.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 20. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Williamson Ether Synthesis for Piperidine Analogues
Welcome to the technical support center for the synthesis of piperidine-containing ethers via the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Here, we move beyond basic principles to address the specific challenges and nuances encountered when introducing an ether linkage to a piperidine ring. Our focus is on providing practical, field-tested insights to help you troubleshoot and optimize your reaction conditions for successful and reproducible outcomes.
Introduction: The Challenge of Piperidine Analogues in Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for forming a C-O bond, involves the SN2 reaction of an alkoxide with an alkyl halide.[1] While seemingly straightforward, the presence of a piperidine moiety introduces a critical challenge: the nucleophilic nitrogen atom. This secondary amine can compete with the desired hydroxyl group, leading to a mixture of O-alkylated and N-alkylated products, thereby reducing the yield of the target ether and complicating purification.
To address this, a strategic approach involving the protection of the piperidine nitrogen is paramount. This guide will focus on the use of the tert-butyloxycarbonyl (Boc) protecting group, a widely used and reliable choice for this purpose. We will walk through the entire workflow, from protection and etherification to deprotection and final product purification, providing troubleshooting advice at each stage.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face.
Q1: Why is my Williamson ether synthesis on a hydroxypiperidine resulting in a complex mixture of products?
The most probable cause is the competing N-alkylation of the piperidine nitrogen. The lone pair of electrons on the nitrogen is nucleophilic and can react with the alkyl halide, leading to the formation of a quaternary ammonium salt or a tertiary amine, depending on the starting material. To ensure selective O-alkylation, the piperidine nitrogen must be protected prior to the ether synthesis.[2]
Q2: What is the best protecting group for the piperidine nitrogen in a Williamson ether synthesis?
The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily introduced onto the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under the basic conditions typically employed in the Williamson ether synthesis.[3] Furthermore, it can be readily removed under acidic conditions that often do not affect the newly formed ether linkage.[4]
Q3: Can I perform the Williamson ether synthesis first and then introduce the piperidine ring?
While plausible in some retrosynthetic analyses, it is often more efficient to start with the pre-formed hydroxypiperidine scaffold. These starting materials, such as 4-hydroxypiperidine and its N-Boc protected form, are commercially available or can be synthesized in a straightforward manner.[3][5]
Troubleshooting Guide: From Low Yield to Side Reactions
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the synthesis.
Low to No Product Formation
Q: I am not observing any product formation. What are the likely causes?
Several factors could be at play when no desired product is formed. A systematic check of your reaction parameters is the best approach.
-
Inefficient Deprotonation of the Alcohol: The first step of the Williamson ether synthesis is the formation of the alkoxide. If the base used is not strong enough to deprotonate the hydroxyl group of your N-Boc-hydroxypiperidine, the reaction will not proceed.
-
Recommendation: For unactivated secondary alcohols like N-Boc-4-hydroxypiperidine, a strong base is required. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[1] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient.
-
-
Poor Quality Reagents or Solvents: The Williamson ether synthesis is sensitive to moisture.
-
Recommendation: Ensure your solvent is anhydrous and your reagents are of high purity. Dry your glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Unreactive Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl.
-
Recommendation: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture to facilitate a Finkelstein reaction, converting the alkyl chloride/bromide in situ to the more reactive alkyl iodide.
-
dot graph TD { A[Start: Low/No Product] --> B{Is the base strong enough?}; B -- No --> C[Use a stronger base like NaH or KH]; B -- Yes --> D{Are reagents and solvent anhydrous?}; D -- No --> E[Use anhydrous solvents and dry reagents]; D -- Yes --> F{Is the alkyl halide reactive enough?}; F -- No --> G[Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI/KI]; F -- Yes --> H[Re-evaluate reaction temperature and time]; }
Caption: Decision tree for troubleshooting low product yield.
Formation of Elimination Byproducts
Q: My main byproduct is an alkene. How can I minimize this elimination reaction?
The formation of an alkene is a result of the competing E2 elimination pathway. This is particularly prevalent with secondary and tertiary alkyl halides.
-
Alkyl Halide Structure: The structure of your alkyl halide is the most critical factor.
-
Recommendation: The Williamson ether synthesis works best with primary alkyl halides.[1] If your synthesis allows, choose a retrosynthetic route where the piperidine alkoxide reacts with a primary alkyl halide. For example, to synthesize an isopropoxy-piperidine derivative, it is better to react the piperid-4-oxide with 2-bromopropane (a secondary halide, prone to elimination) than to react isopropyl alcohol with a piperidine derivative bearing a leaving group at the 4-position.
-
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You can monitor the progress by Thin Layer Chromatography (TLC) to find the optimal balance. Typical temperatures range from room temperature to around 60-80 °C.
-
-
Steric Hindrance of the Base/Nucleophile: While the N-Boc-4-hydroxypiperidine is a secondary alcohol, the resulting alkoxide is not exceptionally bulky. However, using a very hindered alkyl halide will promote elimination.
dot graph LR { node [shape=box, style=rounded]; A[Williamson Ether Synthesis] --> B{SN2 (Desired)}; A --> C{E2 (Side Reaction)}; B --> D[Ether Product]; C --> E[Alkene Byproduct]; F[Primary Alkyl Halide] --> B; G[Secondary/Tertiary Alkyl Halide] --> C; H[Lower Temperature] --> B; I[Higher Temperature] --> C; }
Caption: Competing SN2 and E2 pathways.
N-Alkylation as a Side Reaction
Q: I am observing a byproduct that appears to be N-alkylated, even though I used a Boc-protected starting material. What could be the cause?
While the Boc group is generally stable under these conditions, its lability can be influenced by the specific reaction parameters.
-
Harsh Reaction Conditions: Prolonged reaction times at high temperatures or the use of very strong, hard bases could potentially lead to the degradation or cleavage of the Boc group, exposing the piperidine nitrogen for alkylation.
-
Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating.
-
-
Incomplete Protection: It is crucial to ensure that the starting N-Boc-4-hydroxypiperidine is fully protected.
-
Recommendation: Verify the purity of your starting material by NMR or LC-MS before starting the ether synthesis. If necessary, repurify the N-Boc-4-hydroxypiperidine.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol is adapted from established procedures for the synthesis of N-Boc-4-hydroxypiperidine.[3]
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in methanol (5-10 volumes), add potassium carbonate (1.5-2.0 eq).
-
Reagent Addition: To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise at room temperature (25-30 °C).
-
Reaction: Heat the mixture to reflux (around 65 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. To the residue, add petroleum ether or n-hexane to induce crystallization. Cool the mixture to 0-5 °C to maximize precipitation. Collect the white crystalline product by filtration and dry under vacuum.
Protocol 2: Williamson Ether Synthesis of N-Boc-4-hydroxypiperidine
This is a general protocol for the O-alkylation of N-Boc-4-hydroxypiperidine with a primary alkyl halide.
-
Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish at room temperature. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: N-Boc Deprotection
This protocol describes a standard procedure for removing the Boc group using trifluoroacetic acid (TFA).
-
Reaction Setup: Dissolve the N-Boc protected piperidine ether (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting piperidine ether trifluoroacetate salt can be converted to the free base by dissolving the residue in an aqueous solution of a mild base (e.g., sodium bicarbonate) and extracting with an organic solvent. The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography. For basic amines, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the silica gel column.[6]
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="N-Boc-4-hydroxypiperidine"]; B [label="N-Boc-4-(alkoxy)piperidine"]; C [label="4-(Alkoxy)piperidine"];
}
Caption: Overall synthetic workflow.
Alternative Methodologies
While the Williamson ether synthesis is a robust method, it is worth considering alternatives, especially if you encounter persistent issues with elimination or if your substrates are particularly sensitive.
The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols with the key advantage of proceeding with inversion of stereochemistry at the alcohol carbon. This can be particularly useful in stereocontrolled syntheses. The reaction typically involves reacting the alcohol with a pronucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7] For the synthesis of piperidine ethers, one would react N-Boc-4-hydroxypiperidine with the desired alcohol under Mitsunobu conditions.
Data Summary
The choice of reaction conditions can significantly impact the outcome of your Williamson ether synthesis. The following table provides a summary of recommended conditions.
| Parameter | Recommendation for Piperidine Analogues | Rationale |
| Nitrogen Protection | N-Boc | Prevents N-alkylation; stable to basic conditions. |
| Base | NaH, KH | Strong, non-nucleophilic bases for efficient alkoxide formation. |
| Solvent | Anhydrous THF, DMF, Acetonitrile | Polar aprotic solvents that solvate the cation but not the nucleophile. |
| Alkylating Agent | Primary alkyl iodide or bromide | Minimizes the competing E2 elimination reaction. |
| Temperature | 0 °C to 60 °C | A balance between reaction rate and minimizing side reactions. |
| Deprotection | TFA in DCM; HCl in dioxane | Effective acidic conditions for Boc removal. |
| Purification | Silica gel chromatography with Et₃N | Neutralizes acidic sites on silica, preventing tailing of the basic product. |
Conclusion
The successful synthesis of piperidine ethers via the Williamson reaction hinges on a strategic approach that addresses the inherent reactivity of the piperidine nitrogen. By employing a suitable protecting group strategy, carefully selecting reagents and conditions to favor the SN2 pathway, and being equipped with effective troubleshooting and purification techniques, researchers can confidently and efficiently access these important molecular building blocks.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
SciSpace. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Compounds
Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play.
Troubleshooting Guide: From Tailing Peaks to Symmetrical Elution
This section is structured to help you diagnose and resolve peak tailing in a logical, step-by-step manner. Each question addresses a common problem, followed by an in-depth explanation and actionable protocols.
Q1: My piperidine compound is showing significant peak tailing on a standard C18 column. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like piperidine is secondary interactions with residual silanol groups on the silica-based stationary phase. [1][2][3]
-
Expertise & Experience: Standard silica-based columns, even when end-capped, have remaining, accessible silanol groups (Si-OH).[4] At mid-range pH (typically 3-7), these silanols can become ionized (SiO-), creating negatively charged sites on the stationary phase.[5] Your basic piperidine analyte, which is protonated and positively charged in this pH range, will interact with these ionized silanols through a strong ion-exchange mechanism.[5] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.[1][2]
-
Trustworthiness: This phenomenon is a well-documented challenge in the analysis of basic compounds.[6] The asymmetry of the peak, often quantified by a USP tailing factor (T) greater than 1.2, is a clear indicator of these unwanted interactions.[1][7]
Q2: How can I manipulate the mobile phase to mitigate these silanol interactions and improve peak shape?
A2: Mobile phase optimization is the most direct and often most effective strategy. The goal is to control the ionization state of both the analyte and the silanol groups.
There are three primary mobile phase strategies you can employ:
-
Causality: By lowering the mobile phase pH, you increase the concentration of protons (H+). This high proton concentration effectively suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][8] While your piperidine compound will be fully protonated (positively charged), the absence of negatively charged silanol sites significantly reduces the problematic ion-exchange interactions.[1] The primary interaction mechanism then becomes the intended reversed-phase retention.
-
Authoritative Grounding: Operating at a low pH is a standard approach for improving the peak shape of basic analytes.[8] However, be mindful that this can sometimes lead to reduced retention for highly polar basic compounds, which may require adjustments to the organic modifier concentration.[1]
-
Causality: Introducing a small, basic amine additive, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites. The competing base, being in high concentration relative to your analyte, will preferentially interact with the ionized silanols.[8] This sacrificial interaction leaves fewer sites available to interact with your piperidine compound, thus improving peak symmetry.
-
Expertise & Experience: This is a classic, field-proven technique. However, it's important to note that additives like TEA can shorten column lifetime due to accelerated hydrolysis of the stationary phase.[8] Also, TEA is not compatible with mass spectrometry (MS) detection due to its ion-suppressing effects.
-
Causality: Increasing the concentration of buffer salts (e.g., phosphate or formate) in the mobile phase can also help mitigate secondary interactions. The salt cations will compete with the protonated piperidine for the ionized silanol sites, reducing the likelihood of the analyte engaging in these secondary interactions.[9][10]
-
Trustworthiness: This approach is particularly useful when a low pH alone is insufficient to achieve the desired peak shape. The addition of a buffer also provides better pH control, leading to more robust and reproducible chromatography.[7][11]
Q3: My compound is not stable at low pH. Are there alternative approaches?
A3: Absolutely. If your analyte's stability is a concern, you can explore high pH chromatography or alternative stationary phases.
-
Causality: At a high pH, your basic piperidine analyte will be in its neutral, deprotonated state. The silanol groups will be fully ionized (SiO-). While this seems counterintuitive, the neutral analyte has no charge to interact with the negatively charged stationary phase via ion-exchange. This approach relies on having a pH-stable column.
-
Authoritative Grounding: Modern HPLC columns, such as those with hybrid particle technology or specific bonding chemistries, are designed to be stable at high pH ranges (up to pH 10 or even 12).[12] Using a high pH mobile phase can be a very effective strategy for achieving excellent peak shapes for basic compounds.[3]
-
Expertise & Experience: If mobile phase modifications are not sufficient, or if you are developing a new method, selecting an appropriate stationary phase from the outset can save significant time.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.[7]
-
Polymeric Columns: These columns are based on polymeric particles (e.g., polystyrene-divinylbenzene) rather than silica. They have no silanol groups and are stable across a wide pH range (1-14), making them an excellent choice for basic compounds.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperidine compounds that have little retention in reversed-phase, HILIC can be a powerful alternative.[13] The retention mechanism in HILIC is different and can often provide good peak shapes for compounds that are problematic in reversed-phase.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q: I've tried lowering the pH, but my peak is still tailing. What else can I do?
-
A: Consider increasing the buffer concentration (e.g., from 10mM to 25mM) to provide more ions to compete with your analyte for active sites. Also, ensure your column is properly conditioned and has not been contaminated with previous analyses. A "priming" injection of a high concentration of your standard can sometimes passivate active sites.[14]
-
-
Q: What is an acceptable tailing factor?
-
Q: Could my sample be overloading the column?
-
A: Yes, mass overload is a possible cause of peak tailing, especially if all peaks in your chromatogram are tailing. To test for this, simply dilute your sample 10-fold and reinject it. If the peak shape improves significantly, you were likely overloading the column.[1]
-
-
Q: How does temperature affect peak tailing?
-
A: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape.[14] This is because it can improve the kinetics of the interaction between the analyte and the stationary phase, leading to more efficient mass transfer and sharper peaks.
-
Key Methodologies and Protocols
Here are detailed protocols for some of the key troubleshooting steps discussed.
Protocol 1: Mobile Phase Preparation with an Amine Additive (for UV detection only)
-
Prepare your aqueous mobile phase component (e.g., water with buffer).
-
Using a micropipette, add triethylamine (TEA) to the aqueous phase to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the aqueous phase.
-
Adjust the pH to the desired level using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Mix with your organic modifier as required by your method.
Protocol 2: HPLC Column Conditioning for Basic Analytes
Proper column conditioning is crucial for achieving reproducible results, especially with methods prone to secondary interactions.[15]
-
Initial Flush: Flush the new column with 100% HPLC-grade acetonitrile or methanol for at least 20 column volumes. (For a 4.6 x 150 mm column, the volume is approx. 1.5 mL, so flush with at least 30 mL).
-
Introduce Mobile Phase: Gradually introduce your final mobile phase composition. If you are using a buffered mobile phase, it is good practice to first flush with the organic/water mixture (without the buffer) to avoid salt precipitation.
-
Equilibration: Equilibrate the column with the final mobile phase for at least 20-30 column volumes. For methods with ion-pairing agents or amine additives, a longer equilibration time (up to 50 column volumes) may be necessary.[16]
-
Verify Equilibration: Monitor the baseline from your detector. A stable, flat baseline is a good indicator that the column is equilibrated.[15]
-
Test Injections: Inject your standard solution several times to ensure that retention times and peak areas are stable and reproducible.
Comparative Data: Impact of Mobile Phase pH on Peak Asymmetry
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry factor (As) for a typical piperidine compound on a standard C18 column.
| Mobile Phase pH | Piperidine Ionization State | Silanol Ionization State | Dominant Interaction | Expected Peak Asymmetry (As) | Rationale |
| 2.5 | Cationic (R-NH2+) | Neutral (Si-OH) | Reversed-Phase | 1.0 - 1.3 | Silanol ionization is suppressed, minimizing secondary ion-exchange.[1][8] |
| 5.0 | Cationic (R-NH2+) | Partially Ionized (SiO-) | Mixed-Mode | > 1.8 | Strong ion-exchange between cationic analyte and anionic silanols causes significant tailing.[5] |
| 9.5 (with pH stable column) | Neutral (R-NH) | Anionic (SiO-) | Reversed-Phase | 1.0 - 1.4 | Analyte is neutral, preventing ion-exchange interactions with the ionized silanols.[3] |
Visualizing the Problem: The Silanol Interaction Mechanism
The following diagram illustrates the core problem of secondary silanol interactions at mid-range pH.
Caption: Secondary interaction between protonated piperidine and ionized silanols.
Workflow for Troubleshooting Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues.
Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.
References
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Chromatography Forum. HPLC conditions for basic compound? (2002). Available at: [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
GL Sciences. HPLC Column Technical Guide. Available at: [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Available at: [Link]
-
Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]
-
HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. Available at: [Link]
-
Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Available at: [Link]
-
Phenomenex. LC Technical Tip: The Role of End-Capping. Available at: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Welch Materials. Use and Maintenance of HPLC column. Available at: [Link]
-
LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry? Available at: [Link]
-
Dolan, J. W. (2002). Column Care. LCGC International. Available at: [Link]
-
Waters Corporation. Peak Shape Changes Over Time. Available at: [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]
-
ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Available at: [Link]
-
ResearchGate. The Secrets of Good Peak Shape in HPLC. Available at: [Link]
-
Phenomenex. (2017). Improve Performance of Strongly Basic Molecules. Available at: [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
-
Separation Science. Silica Purity #2 – Silanols. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Phenomenex. HPLC Column Conditioning / Activation. Available at: [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
PMC - NIH. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Available at: [Link]
-
YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Available at: [Link]
-
Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. researchgate.net [researchgate.net]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. halocolumns.com [halocolumns.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum [chromforum.org]
- 13. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vneshbiotorg.ru [vneshbiotorg.ru]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Ethylphenyl 4-piperidinyl ether hydrochloride
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "2-Ethylphenyl 4-piperidinyl ether hydrochloride." As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deeper understanding of the purification process.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Ethylphenyl 4-piperidinyl ether hydrochloride, offering step-by-step solutions and preventative measures.
Issue 1: Oily Product or Failure to Solidify After Synthesis
Question: My final product, 2-Ethylphenyl 4-piperidinyl ether hydrochloride, is an oil and will not crystallize, making it difficult to handle and purify. What are the likely causes and how can I resolve this?
Answer:
An oily or non-crystalline product is a common issue when residual solvents, unreacted starting materials, or byproducts are present, which can act as impurities that inhibit crystallization. The hydrochloride salt form of your amine should, in principle, be a crystalline solid.
Possible Causes & Solutions:
-
Residual Solvents: Organic solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) can become trapped in the product.
-
Solution: Place the oily product under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious of potential product degradation.
-
-
Excess Unreacted 2-Ethylphenol: The starting material, 2-ethylphenol, is an oil at room temperature. Its presence can significantly hinder crystallization.
-
Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a 1M sodium bicarbonate solution. This will deprotonate the acidic phenol, causing it to partition into the aqueous layer, while your desired product remains in the organic phase.
-
-
Incomplete Salt Formation: If the conversion to the hydrochloride salt is incomplete, the free base form of your product, which is likely an oil, will be present.
-
Solution: Ensure a slight excess of a solution of HCl in an organic solvent (like diethyl ether or dioxane) was used for the salt formation. You can test the pH of a small aqueous solution of your product to ensure it is acidic.
-
Experimental Workflow for Removing 2-Ethylphenol:
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Issue 2: Low Purity Despite Recrystallization
Question: I have recrystallized my 2-Ethylphenyl 4-piperidinyl ether hydrochloride, but my analytical data (e.g., NMR, LC-MS) still shows significant impurities. What could be going wrong?
Answer:
Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent system and the nature of the impurities.
Troubleshooting Steps:
-
Solvent System Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Recommendation: A common and effective solvent system for hydrochloride salts is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether or methyl tert-butyl ether (MTBE)). The alcohol solubilizes the salt, and the ether acts as an anti-solvent to induce crystallization.
-
-
Co-precipitation of Impurities: If an impurity has very similar solubility properties to your product, it may co-precipitate.
-
Solution: Consider a different purification technique. Flash column chromatography is an excellent alternative for separating compounds with similar polarities. For a hydrochloride salt, it is often recommended to perform chromatography on the free base form of your amine and then convert the purified free base to the hydrochloride salt.
-
-
Inadequate Removal of Insoluble Impurities: If there are insoluble materials present, they should be removed before crystallization.
-
Solution: After dissolving your crude product in the hot recrystallization solvent, perform a hot filtration to remove any particulates before allowing the solution to cool.
-
Recrystallization Solvent Screening:
| Solvent System | Solubility of Product (at 25°C) | Solubility of Product (at boiling) | Expected Purity |
| Isopropanol/Diethyl Ether | Low | High | >98% |
| Ethanol/Ethyl Acetate | Moderate | High | 95-98% |
| Methanol | High | Very High | <95% (often too soluble) |
| Water | High | Very High | Potential for co-solvents |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 2-Ethylphenyl 4-piperidinyl ether hydrochloride?
The most robust purification strategy often involves a multi-step approach:
-
Aqueous Workup: An initial acid-base extraction to remove major impurities.
-
Chromatography (optional but recommended): Flash column chromatography on the free base form of the product provides excellent separation from closely related impurities. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: The final step to obtain a highly crystalline and pure hydrochloride salt.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is essential for confirming purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. Integration of proton signals can be used for quantitative purity assessment against a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating it from its impurities.
Q3: My compound is degrading during column chromatography. What can I do?
Amines can sometimes be unstable on silica gel, which is slightly acidic.
-
Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine in hexanes/ethyl acetate). This will deactivate the acidic sites on the silica and prevent degradation of your amine product. Remember to thoroughly remove the triethylamine under vacuum after chromatography.
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography of the Free Base
-
Neutralize the Salt: Dissolve the crude 2-Ethylphenyl 4-piperidinyl ether hydrochloride in a minimal amount of deionized water. Add a saturated solution of sodium bicarbonate until the pH is >9.
-
Extract the Free Base: Extract the aqueous layer three times with dichloromethane.
-
Prepare the Column: Dry pack a silica gel column.
-
Load the Sample: Concentrate the combined organic extracts and adsorb the resulting oil onto a small amount of silica gel. Load this onto the column.
-
Elute: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Conversion to Hydrochloride Salt and Recrystallization
-
Dissolve the Free Base: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Precipitate the Salt: Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolate the Salt: Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize: Dissolve the solid in a minimal amount of hot isopropanol. If any solid remains, perform a hot filtration. Slowly add diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
Dry the Product: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Part 4: References
-
General Organic Chemistry Principles:
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
-
Source: Wiley
-
URL: [Link]
-
-
Purification Techniques:
-
Title: Purification of Laboratory Chemicals
-
Source: Butterworth-Heinemann
-
URL: [Link]
-
-
Chromatography Guidelines:
-
Title: Practical HPLC Method Development
-
Source: Wiley
-
URL: [Link]
-
Validation & Comparative
Comparative Efficacy Analysis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride: A Preclinical Guideline for Novel CNS Drug Candidates
This guide provides a comprehensive framework for the preclinical evaluation of "2-Ethylphenyl 4-piperidinyl ether hydrochloride," a novel chemical entity with potential therapeutic applications in neurodegenerative disorders. In the absence of existing efficacy data for this compound, we propose a scientifically rigorous, hypothesis-driven approach to compare its potential efficacy against established commercial drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new central nervous system (CNS) agents.
Introduction and Scientific Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage with a variety of biological targets make it a valuable starting point for novel drug design. The compound of interest, 2-Ethylphenyl 4-piperidinyl ether hydrochloride, features this key moiety, suggesting a potential for neurological activity.
Given its structural elements, we hypothesize two primary, plausible mechanisms of action for 2-Ethylphenyl 4-piperidinyl ether hydrochloride:
-
Hypothesis A: Acetylcholinesterase (AChE) Inhibition. The piperidine core is a prominent feature in several acetylcholinesterase inhibitors used in the symptomatic treatment of Alzheimer's disease.[4][5] By inhibiting AChE, these drugs increase the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and cognition.[4][6][7]
-
Hypothesis B: Histamine H3 Receptor (H3R) Antagonism. The histamine H3 receptor, a presynaptic autoreceptor in the brain, modulates the release of several neurotransmitters, including acetylcholine and histamine.[8] Antagonists of the H3R have shown pro-cognitive and wake-promoting effects, making them a therapeutic target for Alzheimer's disease and other neurological conditions.[8][9]
To rigorously evaluate these hypotheses, we will benchmark the performance of 2-Ethylphenyl 4-piperidinyl ether hydrochloride against two well-characterized commercial drugs:
-
Donepezil: A highly selective and reversible acetylcholinesterase inhibitor, widely prescribed for the management of Alzheimer's disease.[4][10][11]
-
Pitolisant: A potent histamine H3 receptor antagonist/inverse agonist, approved for the treatment of narcolepsy and exhibiting pro-cognitive potential.[12][13][14][15]
This guide will outline a phased preclinical workflow, from initial in vitro characterization to in vivo validation, designed to elucidate the mechanism of action and comparative efficacy of this novel compound.
Proposed Signaling Pathways
To visualize our working hypotheses, the following diagrams illustrate the targeted signaling pathways.
Caption: Proposed Mechanism of Action via Acetylcholinesterase (AChE) Inhibition.
Caption: Proposed Mechanism via Histamine H3 Receptor (H3R) Antagonism.
Phase 1: In Vitro Characterization and Target Validation
The initial phase focuses on determining the primary molecular target of 2-Ethylphenyl 4-piperidinyl ether hydrochloride and quantifying its potency and selectivity.
Caption: Workflow for in vitro characterization and target identification.
A. Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE by detecting the product of a reaction between thiocholine (produced by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[16][17]
-
Protocol:
-
Prepare a 96-well microplate.
-
Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in distilled water to each well.
-
Add 125 µL of 3 mM DTNB in 50 mM Tris-HCl buffer (pH 8.0).
-
Add 50 µL of test compound (2-Ethylphenyl 4-piperidinyl ether hydrochloride or Donepezil) at various concentrations (e.g., 10 nM to 100 µM).
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human recombinant AChE.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
B. Histamine H3 Receptor (H3R) Radioligand Binding Assay
-
Principle: A competitive binding assay to determine the affinity (Ki) of the test compound for the H3R by measuring its ability to displace a known radiolabeled H3R ligand.
-
Protocol:
-
Use cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
In a 96-well plate, combine cell membranes (15-20 µg protein/well), the radioligand [³H]-Nα-methylhistamine (at a concentration near its Kd, ~1 nM), and varying concentrations of the test compound (2-Ethylphenyl 4-piperidinyl ether hydrochloride or Pitolisant).
-
Incubate at 25°C for 60 minutes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Phase 2: In Vivo Efficacy Assessment
Based on the findings from Phase 1, in vivo studies will be designed to assess the physiological effects of 2-Ethylphenyl 4-piperidinyl ether hydrochloride in relevant animal models.
Caption: Workflow for in vivo efficacy and mechanism confirmation.
A. Scopolamine-Induced Amnesia Model (for AChE inhibition)
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit in rodents, which can be reversed by compounds that enhance cholinergic transmission.
-
Protocol:
-
Acclimate male C57BL/6 mice to the testing room for at least 60 minutes.
-
Administer the test compound, Donepezil (e.g., 1 mg/kg), or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
After another 30 minutes, conduct a cognitive test, such as the Y-maze or Morris water maze, to assess spatial memory.
-
Record and analyze relevant parameters (e.g., percentage of spontaneous alternations in the Y-maze, escape latency in the water maze).
-
B. In Vivo Microdialysis for Neurotransmitter Release
-
Principle: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18][19][20][21]
-
Protocol:
-
Surgically implant a microdialysis guide cannula targeting the prefrontal cortex or hippocampus of a rat. Allow for a 48-hour recovery period.
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer the test compound, the relevant commercial comparator, or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 2 hours post-administration.
-
Analyze the concentration of acetylcholine or histamine in the dialysate samples using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
-
Express the results as a percentage change from the baseline levels.
-
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | AChE IC50 (nM) | H3R Ki (nM) | µ-Opioid Receptor Ki (nM) |
| 2-Ethylphenyl 4-piperidinyl ether HCl | TBD | TBD | TBD |
| Donepezil | Value | >10,000 | >10,000 |
| Pitolisant | >10,000 | Value | >10,000 |
| TBD: To Be Determined |
Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg) | Y-Maze % Alternation (Mean ± SEM) | Reversal of Deficit (%) |
| Vehicle + Saline | - | Value | N/A |
| Vehicle + Scopolamine | - | Value | 0% (by definition) |
| Test Compound + Scopolamine | Dose 1 | TBD | TBD |
| Test Compound + Scopolamine | Dose 2 | TBD | TBD |
| Donepezil + Scopolamine | 1 | Value | TBD |
| TBD: To Be Determined |
Table 3: In Vivo Microdialysis - Peak Neurotransmitter Increase
| Treatment Group | Dose (mg/kg) | Brain Region | Peak ACh Increase (% of Baseline) | Peak Histamine Increase (% of Baseline) |
| Test Compound | Effective Dose | Prefrontal Cortex | TBD | TBD |
| Donepezil | 1 | Prefrontal Cortex | Value | No significant change |
| Pitolisant | 10 | Prefrontal Cortex | Value | Value |
| TBD: To Be Determined |
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical strategy to elucidate the mechanism of action and evaluate the comparative efficacy of 2-Ethylphenyl 4-piperidinyl ether hydrochloride. By directly comparing its performance against gold-standard commercial drugs like Donepezil and Pitolisant, we can generate the critical data necessary to validate its therapeutic potential. The outcomes of these studies will determine the viability of this compound as a lead candidate for further development in the treatment of cognitive disorders.
References
-
H3 receptor antagonist. Wikipedia.[Link]
-
Donepezil. StatPearls - NCBI Bookshelf.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
-
Mechanism of Action | WAKIX® (pitolisant) HCP site. Harmony Biosciences.[Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.[Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx.[Link]
-
Galantamine. StatPearls - NCBI Bookshelf.[Link]
-
pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PubMed Central.[Link]
-
What is the mechanism of Rivastigmine Tartrate? Patsnap Synapse.[Link]
-
Acetylcholinesterase inhibitors in development or in preclinical evaluation. ResearchGate.[Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central.[Link]
-
Donepezil. Wikipedia.[Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.[Link]
-
In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PubMed Central.[Link]
-
Piperidine. Wikipedia.[Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications.[Link]
-
Overview of Brain Microdialysis. PubMed Central.[Link]
-
In Vivo Microdialysis. Buczynski/Gregus Lab.[Link]
-
Donepezil. PubChem.[Link]
-
Pitolisant. PubChem.[Link]
-
What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse.[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
-
Rivastigmine. Wikipedia.[Link]
-
Pitolisant. Wikipedia.[Link]
-
Rivastigmine in the treatment of patients with Alzheimer's disease. PubMed Central.[Link]
-
What is Rivastigmine Tartrate used for? Patsnap Synapse.[Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goodrx.com [goodrx.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil - Wikipedia [en.wikipedia.org]
- 11. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. wakixhcp.com [wakixhcp.com]
- 13. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitolisant - Wikipedia [en.wikipedia.org]
- 15. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. buczynski-gregus.com [buczynski-gregus.com]
- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis routes for "2-Ethylphenyl 4-piperidinyl ether hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of scaffolds, the aryl piperidinyl ether moiety is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive, head-to-head comparison of three prominent synthetic routes to a representative molecule, 2-Ethylphenyl 4-piperidinyl ether hydrochloride .
This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reaction steps to offer a deeper understanding of the causality behind experimental choices, potential pitfalls, and the scalability of each approach. By presenting detailed, side-by-side protocols and a critical evaluation of each method's strengths and weaknesses, this guide aims to empower you to make informed decisions in your synthetic endeavors.
The Target Molecule: 2-Ethylphenyl 4-piperidinyl ether hydrochloride
The target of our comparative synthesis is 2-Ethylphenyl 4-piperidinyl ether hydrochloride, a molecule featuring an aryl ether linkage between a 2-ethylphenol and a piperidine ring. The final product is the hydrochloride salt, a common strategy to improve the solubility and handling of amine-containing compounds.
Structure:
The synthesis of this molecule presents a key chemical challenge: the formation of the C(aryl)-O bond. This guide will explore and compare three classical and modern organic reactions for achieving this transformation:
-
The Williamson Ether Synthesis: A venerable and straightforward method based on nucleophilic substitution.
-
The Ullmann Condensation: A copper-catalyzed cross-coupling reaction.
-
The Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling reaction.
Each of these routes will be evaluated on criteria crucial for both academic research and industrial application, including yield, purity, cost-effectiveness, safety, and scalability.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and fundamentally important reaction in organic chemistry for the formation of ethers.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or a similar electrophile with a good leaving group.[2]
Strategic Approach:
For the synthesis of 2-Ethylphenyl 4-piperidinyl ether, two general retrosynthetic disconnections are possible. However, due to the inherent limitations of the SN2 reaction, which is inefficient at an sp2-hybridized carbon center, the reaction must be designed to involve the nucleophilic attack of the 2-ethylphenoxide on an activated piperidine ring.[2] A common strategy involves the use of a piperidine with a suitable leaving group at the 4-position, such as a tosylate or a halide. To avoid side reactions with the piperidine nitrogen, it is typically protected with a group like tert-butyloxycarbonyl (Boc), which can be readily removed under acidic conditions.
Reaction Workflow Diagram:
Caption: Workflow for the Williamson Ether Synthesis of the target molecule.
Experimental Protocol (Illustrative)
Step 1: Protection of 4-Hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 2: Activation of the Hydroxyl Group
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-tosyloxypiperidine.
Step 3: Williamson Ether Synthesis
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-ethylphenol (1.2 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) in THF to the phenoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain N-Boc-4-(2-ethylphenoxy)piperidine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-(2-ethylphenoxy)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, during which time a precipitate should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Ethylphenyl 4-piperidinyl ether hydrochloride.
Advantages and Disadvantages of the Williamson Ether Synthesis
Advantages:
-
Cost-Effective: The reagents are generally inexpensive and readily available.
-
Procedurally Simple: The reaction setup and workup are straightforward and do not require specialized equipment.
-
Well-Established: The reaction is well-understood and has been extensively documented in the literature.
Disadvantages:
-
Multi-step Process: The need for protection and activation of the piperidine ring adds to the overall step count.
-
Potential for Side Reactions: The strong base used to generate the phenoxide can promote elimination reactions, especially with secondary halides, although this is less of a concern with a tosylate leaving group on a ring.[1]
-
Limited Scope: This method is not suitable for the synthesis of diaryl ethers.
Route 2: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms a C(aryl)-O bond between an aryl halide and an alcohol.[3] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern variations often employ catalytic amounts of a copper salt in the presence of a ligand, which allows for milder reaction conditions.[4]
Strategic Approach:
In this route, the aryl ether bond is formed by coupling 2-ethylphenol directly with a protected 4-halopiperidine or by coupling a 2-haloethylbenzene with N-protected 4-hydroxypiperidine. The former is generally preferred as the activation of the piperidine hydroxyl group is avoided. Similar to the Williamson synthesis, the piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile.
Reaction Workflow Diagram:
Caption: Workflow for the Ullmann Condensation synthesis of the target molecule.
Experimental Protocol (Illustrative)
Step 1 & 2: Preparation of N-Boc-4-iodopiperidine
-
Protect 4-hydroxypiperidine with a Boc group as described in Route 1, Step 1.
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in THF, add iodine (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield N-Boc-4-iodopiperidine.
Step 3: Ullmann Condensation
-
To a reaction vessel, add copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Add N-Boc-4-iodopiperidine (1.0 eq) and 2-ethylphenol (1.2 eq) followed by a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain N-Boc-4-(2-ethylphenoxy)piperidine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Follow the procedure described in Route 1, Step 4 to deprotect the Boc group and form the hydrochloride salt.
Advantages and Disadvantages of the Ullmann Condensation
Advantages:
-
Direct C(aryl)-O Bond Formation: This method directly couples the aryl and piperidinyl moieties.
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium, which is used in the Buchwald-Hartwig reaction.
Disadvantages:
-
Harsh Reaction Conditions: Even with modern ligands, the Ullmann condensation often requires high temperatures and long reaction times.[5]
-
Substrate Scope Limitations: The reaction can be sensitive to steric hindrance and the electronic properties of the substrates.
-
Use of High-Boiling Solvents: Solvents like DMF and DMSO can be difficult to remove completely.
-
Stoichiometric Waste: Traditional Ullmann reactions generate significant copper waste. Catalytic versions improve this, but catalyst removal can still be a concern.
Route 3: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds.[6] This reaction is known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation.[7]
Strategic Approach:
This route involves the direct coupling of 2-ethylphenol with a protected 4-halopiperidine. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.[8]
Reaction Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig C-O Coupling synthesis of the target molecule.
Experimental Protocol (Illustrative)
Step 1: Preparation of N-Boc-4-bromopiperidine
-
Protect 4-hydroxypiperidine with a Boc group as described in Route 1, Step 1.
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable solvent like DCM at 0 °C, add phosphorus tribromide (PBr3, 0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield N-Boc-4-bromopiperidine.
Step 2: Buchwald-Hartwig C-O Coupling
-
In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Add N-Boc-4-bromopiperidine (1.0 eq) and 2-ethylphenol (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain N-Boc-4-(2-ethylphenoxy)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Follow the procedure described in Route 1, Step 4 to deprotect the Boc group and form the hydrochloride salt.
Advantages and Disadvantages of the Buchwald-Hartwig C-O Coupling
Advantages:
-
High Yields and Purity: This method often provides excellent yields of the desired product with high purity.
-
Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on both coupling partners.[9]
-
Milder Reaction Conditions: Compared to the Ullmann condensation, the Buchwald-Hartwig reaction typically proceeds at lower temperatures.[9]
-
Catalytic Efficiency: The use of highly active palladium catalysts allows for low catalyst loadings.
Disadvantages:
-
High Cost: Palladium catalysts and the specialized phosphine ligands are expensive, which can be a significant drawback for large-scale synthesis.
-
Air and Moisture Sensitivity: The catalysts and some reagents are sensitive to air and moisture, requiring the use of inert atmosphere techniques.
-
Potential for Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.
Comparative Analysis of Synthesis Routes
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Overall Yield | Moderate | Moderate to Good | Good to Excellent |
| Purity of Final Product | Good | Good | Excellent |
| Number of Steps | 3-4 | 3-4 | 3-4 |
| Reagent Cost | Low | Moderate (Copper is cheap, ligands can add cost) | High (Palladium and ligands are expensive) |
| Catalyst | None | Copper (e.g., CuI) | Palladium (e.g., Pd2(dba)3) |
| Reaction Conditions | Moderate (Reflux in THF) | Harsh (High temperatures, 100-120 °C) | Mild to Moderate (80-110 °C) |
| Safety Considerations | Use of sodium hydride (flammable) | High temperatures, use of high-boiling solvents | Air-sensitive catalysts, use of strong bases |
| Scalability | Good, but can be limited by workup | Moderate, challenges with high temperatures and catalyst removal | Challenging due to cost and need for inert atmosphere |
| Key Advantage | Simplicity and low cost | Low-cost catalyst | High efficiency and broad scope |
| Key Disadvantage | Potential for side reactions | Harsh conditions and long reaction times | High cost of catalyst and ligands |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-Ethylphenyl 4-piperidinyl ether hydrochloride is highly dependent on the specific goals of the synthesis, whether it be for small-scale research, process development, or large-scale manufacturing.
-
For initial, small-scale synthesis and proof-of-concept studies, the Williamson Ether Synthesis offers a compelling combination of simplicity and low cost. While it may not provide the highest yields, its straightforward nature makes it an excellent starting point.
-
The Ullmann Condensation presents a viable alternative, particularly when cost is a primary concern and the necessary equipment for handling high-temperature reactions is available. The use of a less expensive copper catalyst is a significant advantage over the Buchwald-Hartwig reaction.
-
For syntheses where high yield, purity, and a broad substrate scope are paramount, the Buchwald-Hartwig C-O Coupling is the superior choice. Despite its higher cost, the efficiency and reliability of this method often justify the initial investment, especially in the context of medicinal chemistry and the synthesis of complex molecules.
Ultimately, the selection of a synthetic route is a strategic decision that requires a careful balancing of multiple factors. It is our hope that this comparative guide provides the necessary insights to make that decision with confidence.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
- European Patent Office. (2000, August 16). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto. Google Patents.
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
- S.L. Buchwald, et al. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 128(31), 10042-10043.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
- Google Patents. (2010, August 12). US20100204470A1 - method for salt preparation.
-
National Institutes of Health. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
SciSpace. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
-
YouTube. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]
-
SciSpace. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2015, July 8). Should I use Buchwald reaction or Ullman reaction?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Purity: A Comparative Analysis of Synthesized "2-Ethylphenyl 4-piperidinyl ether hydrochloride" Against a Certified Reference Standard
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The presence of impurities, even in minute quantities, can lead to unforeseen toxicities, altered pharmacological activity, and compromised stability of the final drug product. This guide provides an in-depth, practical comparison of a newly synthesized batch of "2-Ethylphenyl 4-piperidinyl ether hydrochloride" against a certified reference standard.
Our focus is on the rigorous analytical methodologies required to establish a comprehensive purity profile. We will delve into the "why" behind the chosen analytical techniques, offering a transparent and scientifically sound framework for researchers to adopt. This document is structured to be a self-validating system of protocols, grounded in established pharmacopeial principles and regulatory expectations.
The Subject of Our Analysis: 2-Ethylphenyl 4-piperidinyl ether hydrochloride
"2-Ethylphenyl 4-piperidinyl ether hydrochloride" is a novel compound with potential applications in neuroscience research, belonging to the 4-substituted piperidine class of molecules. This structural motif is prevalent in a wide range of pharmaceuticals, including analgesics and antipsychotics.[1][2] The synthesis and purification of such compounds require meticulous control to minimize process-related impurities and degradation products.
Representative Synthesis and Purification
A plausible and well-established method for the synthesis of aryl piperidinyl ethers is the Ullmann condensation .[3][4] This copper-catalyzed reaction forms the ether linkage between an aryl halide and an alcohol.
Synthesis Workflow:
Caption: A representative workflow for the synthesis and purification of the target compound.
The crude product from the Ullmann reaction will invariably contain unreacted starting materials, catalyst residues, and potential side-products. Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[5][6][7][8][9][10] The choice of solvent system is critical and is typically determined empirically to maximize the recovery of the pure compound while leaving impurities in the mother liquor. Following purification of the free base, the hydrochloride salt is formed by treating a solution of the base with ethereal hydrogen chloride, which often induces precipitation of the pure salt.
The Benchmark: The Role of a Certified Reference Standard
For this guide, we will be comparing our synthesized "2-Ethylphenyl 4-piperidinyl ether hydrochloride" to a hypothetical, yet representative, Certified Reference Material (CRM) . In practice, if a specific CRM for the target compound is unavailable, a closely related, well-characterized standard, such as a Fentanyl Related Compound CRM , would be utilized.[11][12] These standards are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines and come with a certificate of analysis detailing their purity and characterization data. The use of a CRM is non-negotiable for the validation of analytical methods and for ensuring the traceability of measurements.
Comparative Purity Analysis: A Multi-faceted Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on a combination of orthogonal methods, each providing unique insights into the identity and quantity of the main component and any potential impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main compound from its impurities.
Rationale for HPLC-UV: The aromatic nature of "2-Ethylphenyl 4-piperidinyl ether hydrochloride" makes it an ideal candidate for UV detection. This method is highly sensitive, reproducible, and can be readily validated according to ICH guidelines.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for method development.
-
Mobile Phase: A gradient elution is typically employed to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the aromatic moiety).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the CRM in the mobile phase to a final concentration of 0.1 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized "2-Ethylphenyl 4-piperidinyl ether hydrochloride" in the same manner as the reference standard.
-
Data Analysis and Comparison:
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample | Main Peak Retention Time (min) | Main Peak Area % | Total Impurity Area % |
| Reference Standard | 12.5 | 99.95% | 0.05% |
| Synthesized Sample | 12.5 | 99.50% | 0.50% |
The chromatogram of the synthesized sample should be carefully examined for any new peaks not present in the reference standard, which would indicate process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Rationale for GC-MS: This method provides structural information about impurities based on their mass fragmentation patterns, which is invaluable for identifying unknown peaks observed in the HPLC analysis. The piperidine ring and its substituents often produce characteristic fragmentation patterns.[13][14][15][16]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: The free base of the compound is typically more suitable for GC-MS. A small amount of the hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution), extracted into an organic solvent (e.g., dichloromethane), dried, and diluted for injection.
Data Analysis and Comparison:
The mass spectrum of the main peak in the synthesized sample should be identical to that of the reference standard. Any impurity peaks can be tentatively identified by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[17][18][19][20]
Rationale for qNMR: This technique provides an orthogonal measure of purity based on the molar ratio of the analyte to a certified internal standard. It is particularly useful for quantifying non-chromophoric impurities that might be missed by HPLC-UV. For hydrochloride salts, sample preparation may require special attention to ensure solubility and prevent signal distortion.[17]
Experimental Protocol: qNMR Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity, such as maleic acid or dimethyl sulfone. The standard should have peaks that do not overlap with the analyte's signals.
-
Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6). For problematic hydrochloride salts, using an alkaline deuterated solvent can improve solubility and spectral quality.[17]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized "2-Ethylphenyl 4-piperidinyl ether hydrochloride" and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation:
The purity (P) of the analyte can be calculated using the following formula:
P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = "2-Ethylphenyl 4-piperidinyl ether hydrochloride"
-
IS = Internal Standard
Comparative Data Summary:
| Analytical Technique | Reference Standard | Synthesized Sample |
| HPLC-UV Purity | ≥ 99.9% | 99.5% |
| GC-MS | No significant impurities detected. | One minor impurity (<0.2%) tentatively identified as unreacted 2-ethylphenol. |
| qNMR Purity | 99.8 ± 0.2% | 99.4 ± 0.3% |
Bridging the Gap: Adherence to Pharmacopeial Standards
While a specific monograph may not exist for a novel compound, it is imperative to adhere to the general principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[21][22][23][24][25][26][27][28][29] These compendia provide guidelines for acceptable levels of impurities and detail the validation requirements for analytical procedures. For instance, the monograph for a related piperidine-containing drug like Donepezil Hydrochloride specifies limits for impurities and outlines the HPLC conditions for their determination.[22][23][28]
Workflow for Purity Assessment:
Caption: A decision-making workflow for the purity assessment of a newly synthesized compound.
Conclusion: A Commitment to Scientific Integrity
The benchmarking of a synthesized compound against a certified reference standard is a cornerstone of good scientific practice in pharmaceutical development. This guide has outlined a multi-pronged analytical approach, leveraging the strengths of HPLC-UV, GC-MS, and qNMR, to build a comprehensive and reliable purity profile for "2-Ethylphenyl 4-piperidinyl ether hydrochloride." By explaining the rationale behind each experimental choice and providing detailed, actionable protocols, we aim to empower researchers to ensure the quality and integrity of their own work. The ultimate goal is to advance the development of safe and effective medicines through rigorous and transparent science.
References
- Yadav, P., Chauhan, J.S., Ganesan, K., et al. (2010). Synthetic methodology and structure activity relationship study of N-[1-(2- phenylethyl)-piperidin-4-yl]-propionamides. Pharmaceutical Sinica, 1(3), 126–139.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 181-187.
- European Pharmacopoeia. (2014). Tramadol Hydrochloride Monograph (01/2008:0381 corrected 6.0).
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
- Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America, 30(9), 834-839.
- United States Pharmacopeia. (2011). Donepezil Hydrochloride Monograph. USP-NF.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports, 2(3), 168-176.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
- United States Pharmacopeia. (2011). Donepezil Hydrochloride Tablets Monograph. USP-NF.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports, 2(3), 168-176.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. Retrieved from [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2005).
- Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2022). Synthesis and biological characterization of 4, 4-difluoro-3-(phenoxymethyl) piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2019). Pharmaceutics, 11(10), 517.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2017). Future medicinal chemistry, 9(12), 1457-1476.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8234.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of medicinal chemistry, 57(22), 9220-9231.
- Jamp-DONEPEZIL (Donepezil Hydrochloride) Product Monograph. (2013).
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). TRAMADOL HYDROCHLORIDE CRS. Retrieved from [Link]
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2020). Journal of Pharmaceutical and Biomedical Analysis, 185, 113239.
-
Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]
-
How to detect a HCl salt in organic compunds. (2023). Reddit. Retrieved from [Link]
- Piperidine Synthesis. (2004).
- Schedules of Controlled Substances: Placement of Nine Specific Fentanyl-Related Substances in Schedule I. (2023). Federal Register, 88(234), 85104-85109.
- TRAMADOL (Tramadol Hydrochloride Tablets USP) Product Monograph. (2018). AA Pharma Inc.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2016).
- Quantitative NMR of chloride by an accurate internal standard approach. (2018). Magnetic Resonance in Chemistry, 56(9-10), 865-871.
- Which Substance Can Be Purified By Crystalliz
- Synthesis and Biological Characterization of 4, 4‐Difluoro‐3‐(phenoxymethyl) piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2022). ChemMedChem, 17(22), e202200424.
- Remarkable diversity of alkaloid scaffolds in Piper fimbriul
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (2014).
- Donepezil Hydrochloride Tablets. (2011). USP-NF.
- Tramadol Hydrochloride Extended-Release Tablets. (2016). USP-NF.
-
Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Donepezil Hydrochloride Tablets USP 5 mg and 10 mg donepezil hydrochloride (as donepezil hydrochloride monohydr
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (1984). The Analyst, 109(5), 621-624.
- Tramadol Hydrochloride Monograph for Professionals. (2024). Drugs.com.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-191.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2011). Journal of the American Chemical Society, 133(43), 17459-17473.
Sources
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. syrris.com [syrris.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bia.si [bia.si]
- 9. achievechem.com [achievechem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. (2-溴乙基)苯 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. store.usp.org [store.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. cmbr-journal.com [cmbr-journal.com]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugfuture.com [drugfuture.com]
- 22. uspnf.com [uspnf.com]
- 23. pdf.hres.ca [pdf.hres.ca]
- 24. Detailed view [crs.edqm.eu]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. drugfuture.com [drugfuture.com]
- 27. uspnf.com [uspnf.com]
- 28. pdf.hres.ca [pdf.hres.ca]
- 29. drugs.com [drugs.com]
peer-reviewed literature on the biological effects of similar aryl piperidinyl ethers
For researchers, scientists, and drug development professionals, the aryl piperidinyl ether scaffold represents a versatile and highly fruitful starting point for the design of novel therapeutics targeting the central nervous system (CNS). The inherent structural features of this moiety allow for systematic modifications that can finely tune the pharmacological profile of the resulting compounds. This guide provides an in-depth comparison of distinct classes of aryl piperidinyl ethers, focusing on their biological effects, the causality behind their experimental evaluation, and the detailed protocols for their characterization.
The Versatility of the Aryl Piperidinyl Ether Scaffold
The aryl piperidinyl ether motif is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active agents.[1] Its core components—an aromatic ring linked via an ether oxygen to a piperidine ring—offer multiple points for chemical modification. These modifications can dramatically alter a compound's affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.[1][2] The flexibility in substitution on both the aryl and piperidine rings allows for the optimization of pharmacokinetic and pharmacodynamic properties, making this scaffold a cornerstone in the development of drugs for conditions like schizophrenia, depression, and Parkinson's disease.[1][3][4]
Comparative Analysis of Aryl Piperidinyl Ether Classes
This section dissects three prominent classes of aryl piperidinyl ethers based on their primary biological targets: Dopamine D2/D3 Receptor Antagonists, Serotonin 5-HT1A Receptor Agonists, and Multi-Target Ligands.
Dopamine D2/D3 Receptor Antagonists: The Cornerstone of Antipsychotic Action
Aryl piperidinyl ethers are integral to the structure of many atypical antipsychotics.[5][6] Their primary mechanism of action often involves antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway, which is believed to ameliorate the positive symptoms of schizophrenia.[7] The high degree of homology between D2 and D3 receptors presents a significant challenge in achieving selectivity, which is a key goal in modern drug design to minimize side effects.[3][4]
Structure-Activity Relationship (SAR) Insights:
The nature of the aryl group and the substituents on the piperidine ring are critical for D2/D3 receptor affinity and selectivity. For instance, modifications to the aryl portion can influence interactions within the receptor's binding pocket, while substitutions on the piperidine nitrogen can modulate overall lipophilicity and the potential for additional receptor interactions.[8] Docking studies have suggested that specific interactions at the extracellular end of transmembrane helix 7 contribute significantly to D3 versus D2 receptor selectivity.[3]
Comparative Performance Data of Representative D2/D3 Antagonists:
| Compound Class | Representative Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Functional Activity |
| Arylpiperazine Derivatives | Aripiprazole | High | High | Partial Agonist |
| Conformationally Restricted N-arylpiperazines | Compound 5a (from Cornea et al., 2022) | < 1 µM | < 1 µM | Varies (Antagonist to Partial Agonist) |
| Benzyloxypiperidine Derivatives | Various | High | High with selectivity over other DRs | Antagonist |
Note: Specific Ki values can vary between studies and assay conditions. The table provides a qualitative comparison based on published literature.
Serotonin 5-HT1A Receptor Agonists: Modulators of Mood and Anxiety
The 5-HT1A receptor is a key target for anxiolytic and antidepressant therapies.[9] Aryl piperidinyl ethers that act as agonists or partial agonists at this receptor can modulate serotonergic neurotransmission.[10][11] Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonin neurons, while postsynaptic receptor activation mediates the therapeutic effects.[12]
Structure-Activity Relationship (SAR) Insights:
For 5-HT1A receptor agonists, the length and nature of the linker between the aryl ether and the piperidine ring are crucial. Long-chain arylpiperazines, for example, have been extensively studied.[13] The choice of the aryl group and its substitution pattern also significantly impacts affinity and functional activity.
Comparative Performance Data of Representative 5-HT1A Agonists:
| Compound Class | Representative Compound | 5-HT1A Receptor Affinity (Ki, nM) | Functional Activity | Key Therapeutic Indication |
| Arylpiperazine Derivatives | Flibanserin | High | Agonist/Antagonist | Hypoactive Sexual Desire Disorder |
| Substituted Piperidine Diphenyl Ethers | Various | Potent | Partial Agonist | Depression, ADHD |
| Novel Arylpiperazine Ligands | Compound 8a (from Staroń et al., 2023) | Excellent | Not specified | Depression |
Note: The functional activity of these compounds can be complex and may exhibit bias towards certain signaling pathways.
Multi-Target-Directed Ligands (MTDLs): A Polypharmacological Approach
Given the complex and multifactorial nature of many CNS disorders, there is a growing interest in developing multi-target-directed ligands (MTDLs).[14][15] Aryl piperidinyl ethers are ideal scaffolds for designing MTDLs that can simultaneously modulate multiple receptors, such as dopamine, serotonin, and norepinephrine transporters.[10] This polypharmacological approach aims to achieve superior therapeutic efficacy and a more favorable side-effect profile compared to single-target agents.[14]
Design Strategy and Rationale:
The design of MTDLs often involves the hybridization of pharmacophores from known ligands for different targets. For example, a compound might be engineered to possess both D2 receptor antagonism and 5-HT1A receptor partial agonism, a profile associated with atypical antipsychotics with a lower incidence of extrapyramidal side effects.[16]
Examples of Multi-Target Aryl Piperidinyl Ethers:
| Compound | Primary Targets | Therapeutic Potential |
| Cariprazine | D3/D2 partial agonist, 5-HT1A partial agonist | Schizophrenia, Bipolar Disorder |
| Brexpiprazole | D2/5-HT1A partial agonist, 5-HT2A antagonist | Schizophrenia, Major Depressive Disorder |
| Piperine Derivative (PD07) | Cholinesterases, BACE1, Aβ aggregation | Alzheimer's Disease |
Key Experimental Protocols for Characterization
The reliable characterization of novel aryl piperidinyl ethers relies on a suite of well-established in vitro and in vivo assays. The following protocols are fundamental to determining the pharmacological profile of these compounds.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend and wash the pellet.
-
Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.[17]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive and quantitative measurement of binding. Competitive binding assays are a robust method to determine the affinity of unlabeled compounds by measuring their ability to displace the radiolabeled ligand.
cAMP Functional Assay for Receptor Agonism/Antagonism
Objective: To determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., Gi/o-coupled 5-HT1A receptors or D2-like dopamine receptors).[18][19]
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
For agonist testing, treat the cells with varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) kit.[18]
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 and Emax values.
-
For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
-
Causality Behind Experimental Choices: Many GPCRs, including 5-HT1A and D2 receptors, signal through the modulation of intracellular cAMP levels.[19][20] Measuring changes in cAMP provides a direct readout of the functional consequences of receptor activation or inhibition.
In Vivo Behavioral Models for Efficacy
Objective: To assess the potential therapeutic efficacy of a compound in animal models that mimic aspects of human CNS disorders.[21]
Methodology (Example: Apomorphine-Induced Stereotypy in Rodents for Antipsychotic Activity):
-
Animal Acclimation:
-
Acclimate rodents (mice or rats) to the testing environment.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
-
Apomorphine Challenge:
-
After a predetermined pretreatment time, administer apomorphine, a dopamine receptor agonist, to induce stereotypic behaviors (e.g., sniffing, gnawing, climbing).[5]
-
-
Behavioral Scoring:
-
Observe and score the intensity of stereotypic behaviors at regular intervals.
-
-
Data Analysis:
-
Compare the stereotypy scores between the test compound-treated group and the vehicle-treated group to determine if the compound can attenuate the effects of apomorphine.
-
Causality Behind Experimental Choices: The apomorphine-induced stereotypy model is based on the dopamine hypothesis of schizophrenia.[21] The ability of a compound to block the effects of a dopamine agonist in this model is predictive of its antipsychotic potential. Other models, such as the prepulse inhibition of the startle reflex, are also used to assess antipsychotic-like activity.[22]
Signaling Pathways and Visualizations
Understanding the downstream signaling cascades initiated by aryl piperidinyl ether binding to their target receptors is crucial for elucidating their mechanism of action.
Dopamine D2 Receptor Signaling
D2-like dopamine receptors (D2, D3, and D4) are coupled to Gi/o proteins.[19] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[19] The βγ subunit can also modulate the activity of other effectors, such as ion channels. Antagonists block these effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins.[12][23] Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[23] This signaling cascade ultimately results in the modulation of neuronal excitability.[24]
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Conclusion
The aryl piperidinyl ether scaffold continues to be a remarkably versatile platform for the discovery of novel CNS therapeutics. By understanding the subtle yet critical structure-activity relationships that govern their interactions with dopamine and serotonin receptors, researchers can rationally design compounds with tailored pharmacological profiles. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for the continued exploration and development of this important class of molecules. The future of CNS drug discovery will likely see an increased focus on multi-target ligands derived from this scaffold, offering the promise of more effective and better-tolerated treatments for a range of debilitating neurological and psychiatric disorders.
References
-
Bali, A., Malhotra, S., Dhir, H., Kumar, A., & Sharma, A. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry Letters, 19(11), 3041–3044. [Link]
-
Zhang, M., Ballard, M. E., newfound, R. A., Gregan, M. J., Iv, J. H. G., Wallace, M. A., ... & Brenneman, D. E. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6784-6788. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2441–2450. [Link]
-
Kulkarni, A. A., Bhatia, M. A., Kulkarni, V. M., & Glennon, R. A. (2014). Design, synthesis, and structure–activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(17), 7268–7283. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(21), 3747-3773. [Link]
-
Arnt, J., & Skarsfeldt, T. (1998). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Neuropsychopharmacology, 18(2), 63-77. [Link]
-
Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. (2019). Archiv der Pharmazie, 352(11-12), 1900171. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Glennon, R. A. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4556–4563. [Link]
-
What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. (2019). Frontiers in Cellular Neuroscience, 13, 197. [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 28(S1), S1-S11. [Link]
-
Micheli, F., & Bongarzone, S. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Future Medicinal Chemistry, 5(10), 1097–1114. [Link]
-
Wang, S., Zhang, Y., & Yue, J. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112228. [Link]
-
Di Martino, R. M. C., De Simone, A., Andrisano, V., & Angeli, A. (2022). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 23(19), 11899. [Link]
-
Atypical antipsychotic – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Serotonin (5-HT1A) receptor signaling pathways. (2021). ResearchGate. [Link]
-
Cooper, D. R. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Staroń, J., Bojarski, A. J., & Bugno, R. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134305. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). ResearchGate. [Link]
-
Atypical antipsychotic. (n.d.). In Wikipedia. [Link]
-
A Comprehensive Review of Integrated Approaches to Alzheimer's Drug Design: Heterocyclic Scaffolds for Multi-Target Modulation. (2025). International Journal of Pharmaceutical Science Invention, 14(9), 1-20. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2441–2450. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Staroń, J., Bojarski, A. J., & Bugno, R. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134305. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsi.org [ijpsi.org]
- 16. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. acnp.org [acnp.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
